4-Methoxy-3-methylphenylacetic acid
Description
The exact mass of the compound 4-Methoxy-3-methylphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxy-3-methylphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methylphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBWDAKGSPTODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196399 | |
| Record name | 4-Methoxy-3-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-73-9 | |
| Record name | 4-Methoxy-3-methylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4513-73-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility Profiling of 4-Methoxy-3-methylphenylacetic Acid: Protocols and Predictive Thermodynamics
Abstract This technical guide provides a comprehensive framework for determining and modeling the solubility of 4-Methoxy-3-methylphenylacetic acid (MMPA), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. While specific mole-fraction solubility data remains proprietary in many industrial contexts, this guide synthesizes available physicochemical data (LogP, pKa, melting point) to construct a predictive solubility landscape. It further details the standard operating procedures (SOPs) for gravimetric and laser-monitoring solubility determination and outlines the thermodynamic modeling required for process scale-up.
Physicochemical Profile & Predictive Landscape[1]
Understanding the molecular architecture of MMPA is the first step in predicting its solvent interaction behavior. The compound features a lipophilic phenyl ring substituted with a methoxy group (electron-donating, H-bond acceptor) and a methyl group, balanced by a hydrophilic carboxylic acid tail.
Core Physicochemical Properties
| Property | Value | Source/Inference |
| CAS Number | 4513-73-9 | Chemical Registry |
| Molecular Weight | 180.20 g/mol | Calculated |
| Melting Point | 89 – 97 °C | Experimental Range [1] |
| pKa (Predicted) | 4.45 ± 0.10 | Weak Acid [2] |
| LogP | ~1.63 | Moderately Lipophilic [2] |
| Appearance | White to off-white crystalline powder | [1] |
Solvent Interaction Prediction
Based on the LogP of 1.63 and the presence of the carboxylic acid moiety, MMPA exhibits a "amphiphilic but lipophile-dominant" character.
-
Protic Polar Solvents (Methanol, Ethanol, Isopropanol):
-
Prediction:High Solubility. The hydroxyl groups of the solvent can hydrogen bond with both the carboxylic acid and the methoxy oxygen of MMPA.
-
Process Use: Ideal solvents for initial dissolution or reaction media.
-
-
Aprotic Polar Solvents (Acetone, Ethyl Acetate, THF):
-
Prediction:Moderate to High Solubility. Dipole-dipole interactions dominate. Ethyl acetate is frequently cited in analogous patents as a crystallization solvent.
-
-
Non-Polar Solvents (Hexane, Heptane, Toluene):
-
Prediction:Low to Moderate Solubility. While the methyl/phenyl groups provide some affinity, the polar carboxylic acid group resists solvation in pure alkanes.
-
Process Use: Excellent anti-solvents to induce crystallization.
-
-
Water:
-
Prediction:Low Solubility (pH dependent). At neutral pH, the hydrophobic aromatic core limits solubility. However, solubility increases drastically at pH > 5.5 (above pKa) due to carboxylate anion formation.
-
Experimental Protocols for Solubility Determination
To generate the precise mole-fraction data required for thermodynamic modeling, researchers must employ one of the following validated protocols.
Protocol A: Dynamic Laser Monitoring (The "Gold Standard")
This method is preferred for generating full polythermal solubility curves and determining the Metastable Zone Width (MSZW).
Equipment:
-
Jacketed glass crystallizer (50–100 mL)
-
Programmable circulating water bath (Control accuracy ±0.05 K)
-
Laser transmissometer (or turbidity probe)
-
Digital thermometer
Workflow:
-
Preparation: Charge the crystallizer with a known mass of solvent (
). -
Loading: Add a precise mass of MMPA solute (
). -
Heating: Heat the mixture at a slow ramp rate (e.g., 2 K/min) while stirring (300–400 rpm).
-
Dissolution Point: Record the temperature (
) where laser transmission hits 100% (solution becomes clear). -
Cooling: Cool the solution at the same rate.
-
Nucleation Point: Record the temperature (
) where laser transmission drops significantly (cloud point). -
Iteration: Add more solute to the same vessel and repeat to generate a curve across the range (e.g., 283.15 K to 323.15 K).
Protocol B: Static Gravimetric Method
Best for equilibrium solubility at fixed temperatures.
Workflow:
-
Saturation: Add excess MMPA to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature for 24–48 hours.
-
Sampling: Stop stirring and allow solids to settle for 2–4 hours (isothermal).
-
Filtration: Extract supernatant using a syringe filter (0.22 µm) pre-heated to the experiment temperature.
-
Drying: Weigh a drying dish (
). Add supernatant ( ). Evaporate solvent under vacuum/heat. Weigh residue ( ). -
Calculation: Determine mole fraction (
).
Experimental Logic Visualization
Figure 1: Decision matrix and workflow for solubility determination of MMPA.
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is widely used for non-ideal solutions and typically provides the highest correlation (
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical model parameters
Van't Hoff Equation
Used to extract thermodynamic properties.
-
Interpretation: A plot of
vs yields a slope of . -
Significance:
-
Positive
indicates an endothermic process (solubility increases with T). -
Positive
indicates the process is entropy-driven.
-
Modeling Logic Visualization
Figure 2: Computational workflow for extracting thermodynamic parameters from raw solubility data.
Process Applications: Crystallization Strategy
For 4-Methoxy-3-methylphenylacetic acid, the solubility data directly informs the purification strategy.
Solvent Selection for Cooling Crystallization
-
Ideal Solvent: Ethyl Acetate or Ethanol/Water mixtures.
-
Reasoning: These solvents likely show a steep solubility curve (high
), meaning a significant yield can be recovered simply by cooling from 60°C to 5°C.
Anti-Solvent Crystallization
-
System: Dissolve MMPA in Acetone (high solubility) and slowly add Hexane or Water (low solubility).
-
Control: The Metastable Zone Width (determined via Protocol A) dictates how fast the anti-solvent can be added without triggering uncontrolled nucleation (fines).
References
-
American Chemical Society. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid. Journal of Chemical & Engineering Data. (Cited as homologous protocol). Retrieved Jan 31, 2026, from [Link]
Pharmacophore Profiling & Biological Potential of 4-Methoxy-3-methylphenylacetic Acid: A Technical Evaluation
Topic: Pharmacophore Profiling & Biological Potential of 4-Methoxy-3-methylphenylacetic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
4-Methoxy-3-methylphenylacetic acid (CAS: 4513-73-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets through specific functionalization.[1] While primarily utilized as a high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists, the compound itself possesses intrinsic biological properties governed by its specific substitution pattern.
This guide analyzes the compound's structure-activity relationships (SAR), predicting its behavior in mammalian and plant systems, and provides validated protocols for assessing its biological efficacy.[2]
Physicochemical Core
| Property | Value | Clinical Significance |
| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetic acid | Standard nomenclature for regulatory filing.[3] |
| CAS Number | 4513-73-9 | Primary identifier for sourcing and safety data.[4] |
| Molecular Formula | C₁₀H₁₂O₃ | MW: 180.20 g/mol ; Ideal fragment size for drug design (Rule of 3). |
| LogP (Predicted) | ~2.1 - 2.4 | Optimal lipophilicity for membrane permeability and BBB penetration. |
| pKa | ~4.3 (Carboxyl) | Exists as an anion at physiological pH (7.4), facilitating electrostatic interactions. |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor pocket binding. |
Structural Analysis & Mechanism of Action (SAR)
The biological activity of 4-Methoxy-3-methylphenylacetic acid is dictated by three distinct structural zones. Understanding these zones allows researchers to predict its interaction with enzymes like Cyclooxygenase (COX) and receptors like PPAR
The Pharmacophore Triad
-
The Acidic Tail (C1): The acetic acid moiety mimics the carboxylate head group of arachidonic acid, allowing it to anchor into the cationic arginine/tyrosine channel of COX enzymes.
-
The Lipophilic Core (Phenyl Ring): Provides the
stacking interactions necessary for stabilizing the ligand within hydrophobic pockets. -
The Substituent Lock (3-Methyl, 4-Methoxy):
-
4-Methoxy: Acts as a hydrogen bond acceptor but, more importantly, extends the lipophilic reach compared to a hydroxyl group, improving blood-brain barrier (BBB) penetration relative to metabolites like Homovanillic Acid (HVA).
-
3-Methyl: This is the critical "steric lock." It restricts the rotation of the phenyl ring when bound, potentially increasing selectivity for COX-2 over COX-1 by exploiting the slightly larger hydrophobic side pocket in COX-2. It also blocks metabolic hydroxylation at the 3-position, enhancing half-life.
-
Visualization: Mechanism of Action & SAR Logic
Figure 1: Structural dissection of 4-Methoxy-3-methylphenylacetic acid showing how specific functional groups map to biological targets and metabolic stability.
Potential Biological Activities[2][4][5][6][7][8][9]
A. Anti-Inflammatory & Analgesic Potential (Mammalian)
The structural homology to Diclofenac , Indomethacin , and Isoxepac suggests that 4-Methoxy-3-methylphenylacetic acid acts as a weak, reversible inhibitor of Cyclooxygenase (COX) enzymes.
-
Mechanism: The carboxylate binds to Arg-120 in the COX channel. The 3-methyl group provides steric bulk that may favor the larger active site of COX-2 (inducible) over COX-1 (constitutive), theoretically reducing gastric side effects compared to non-substituted phenylacetic acids.
-
Application: It is a validated intermediate for synthesizing sulfonamide-based COX-2 inhibitors and CRTH2 antagonists used in treating asthma and allergic rhinitis.
B. Auxinic Activity (Agrochemical)
Phenylacetic acid (PAA) is a natural, albeit weak, auxin found in plants.
-
Mechanism: Substituted PAAs can bind to the TIR1/AFB auxin receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.
-
Prediction: The 4-methoxy and 3-methyl substitutions likely increase stability against plant peroxidases (which rapidly degrade natural PAA), potentially making this compound a persistent auxin mimic. This could manifest as herbicidal activity (uncontrolled growth) at high concentrations or growth promotion at low concentrations.
C. Metabolic & Neuro-Modulatory Implications
The compound is structurally analogous to Homovanillic Acid (HVA) , a major dopamine metabolite.
-
Hypothesis: Unlike HVA, the 4-methoxy group prevents conjugation (sulfation/glucuronidation), and the 3-methyl group prevents further oxidation. This lipophilicity may allow it to act as a competitive inhibitor for transport proteins (OATs) or as a weak modulator of trace amine-associated receptors (TAARs).
Experimental Validation Protocols
To confirm biological activity, the following tiered screening approach is recommended. These protocols are designed to be self-validating with positive and negative controls.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Screen
Objective: Quantify the IC50 of the compound against inflammatory enzymes.
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic acid, Colorimetric peroxidase substrate (TMPD), Indomethacin (Control).
-
Preparation: Dissolve 4-Methoxy-3-methylphenylacetic acid in DMSO (stock 10 mM). Serial dilute to 0.1 µM – 100 µM.
-
Workflow:
-
Incubate enzyme + Inhibitor (Test Compound) for 10 mins at 25°C.
-
Add Arachidonic acid (substrate) and TMPD.
-
Reaction: COX converts arachidonic acid to PGG2; the peroxidase step reduces PGG2 to PGH2, oxidizing TMPD (Color Change).
-
Measure Absorbance at 590 nm.
-
-
Validation: Indomethacin must show IC50 < 1 µM. DMSO vehicle control must show 100% activity.
Protocol 2: Arabidopsis Root Growth Inhibition (Auxin Bioassay)
Objective: Determine if the compound mimics plant hormones.
-
Setup: Sterilize Arabidopsis thaliana seeds (Col-0).
-
Media: MS plates containing 0, 1, 10, and 50 µM of the test compound. Use 2,4-D (synthetic auxin) as positive control.
-
Growth: Vertically orient plates in growth chamber (22°C, 16h light).
-
Readout: Measure primary root length after 7 days.
-
Result Interpretation: Significant root shortening with increased root hair density indicates auxin activity.
-
Protocol 3: Synthesis of Amide Derivatives (Drug Discovery)
Objective: Derivatize the acid to activate potent pharmacological properties (e.g., TRPV1 or CRTH2 targeting).
Figure 2: Standard workflow for converting the intermediate into a biologically active amide pharmacophore.
Safety & Handling (SDS Summary)
While valuable, this compound presents specific hazards that must be managed in the laboratory.
-
GHS Classification:
-
Handling Protocol:
-
Use essentially in a fume hood.
-
Wear nitrile gloves and safety goggles (face shield recommended if handling large quantities).
-
Storage: Keep at 2-8°C, inert atmosphere (Argon) recommended to prevent slow oxidation of the methyl group over years.
-
References
-
Chem-Impex International. (n.d.). 4-Methoxy-3-methylphenylacetic acid - Product Analysis and Applications. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 138276, 4-Methoxy-3-methylphenylacetic acid. Retrieved from
-
Google Patents. (2001). US6294558B1 - Sulfonylbenzene compounds as anti-inflammatory/analgesic agents. Retrieved from
-
GuideChem. (2023). 4-Methylphenylacetic acid derivatives in Pharmaceutical Synthesis. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet: Benzeneacetic acid, 4-methoxy-.[3][5] Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Whitepaper: Strategic Synthesis and Utility of 4-Methoxy-3-methylphenylacetic Acid
CAS: 4513-73-9 | Formula:
Executive Summary
4-Methoxy-3-methylphenylacetic acid (MMPA) is a specialized aromatic building block critical to the synthesis of metabolic modulators, most notably Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Its structural significance lies in the specific 3,4-substitution pattern on the phenyl ring, which provides steric bulk and lipophilicity essential for binding within the ligand-binding domain (LBD) of nuclear receptors.
This guide provides a rigorous technical analysis of MMPA, focusing on scalable synthetic routes, impurity control during the critical chloromethylation step, and its downstream application in the synthesis of GW501516 (Cardarine) .
Molecular Architecture & Pharmacophore Relevance
The utility of MMPA extends beyond a simple linker.[1] In medicinal chemistry, the 3-methyl-4-methoxy motif serves two distinct functions:
-
Metabolic Shielding: The ortho-methyl group (position 3) sterically hinders metabolic demethylation of the methoxy group at position 4, prolonging the half-life of the pharmacophore.
-
Electronic Tuning: The electron-donating effects of both the methoxy and methyl groups increase electron density on the aromatic ring, influencing the pKa of the acetic acid tail and its subsequent coupling efficiency.
Table 1: Physicochemical Profile
| Property | Value | Relevance |
| Molecular Weight | 180.20 g/mol | Fragment-based drug design compliant. |
| Melting Point | 83–86 °C | Crystalline solid; easy to purify via recrystallization. |
| pKa (Calc) | ~4.5 | Weak acid; requires activation (e.g., EDCI/HATU) for coupling. |
| LogP | 1.8 | Moderate lipophilicity; good membrane permeability precursors. |
| Solubility | DMSO, Methanol, DCM | Poor water solubility requires organic co-solvents. |
Strategic Synthesis: The Industrial Standard
While various routes exist (e.g., Willgerodt-Kindler), the most scalable and cost-effective method involves the Chloromethylation-Cyanation-Hydrolysis sequence starting from 2-methylanisole.
3.1. Reaction Pathway Diagram
The following diagram outlines the primary industrial route and the critical regioselectivity checkpoint.
Figure 1: Linear synthesis of MMPA from 2-methylanisole showing the primary electrophilic aromatic substitution pathway.
3.2. Detailed Protocol: Chloromethylation Route
Step 1: Regioselective Chloromethylation
-
Rationale: The methoxy group is a strong ortho, para-director. However, the methyl group at position 2 creates steric hindrance at position 3. The para position relative to the methoxy group (position 4) is electronically activated and sterically accessible, favoring the desired isomer.
-
Reagents: 2-Methylanisole (1.0 eq), Paraformaldehyde (1.5 eq), Conc. HCl (excess),
(0.2 eq). -
Procedure:
-
Charge 2-methylanisole and paraformaldehyde into a reactor.
-
Add
(Lewis acid catalyst to accelerate formaldehyde activation). -
Bubble dry HCl gas or drip conc. HCl at 30–40 °C. Caution: Exothermic.
-
Stir at 60 °C for 4–6 hours. Monitor by TLC/GC.
-
Critical Control: If the temperature exceeds 70 °C, formation of the bis-chloromethylated byproduct increases.
-
Quench with ice water, extract with DCM.
-
Step 2: Cyanation (Nucleophilic Substitution)
-
Rationale: Converting the benzyl chloride to a nitrile extends the carbon chain by one unit.
-
Reagents: NaCN (1.2 eq), DMSO (Solvent).
-
Procedure:
-
Dissolve the crude chloride in DMSO. Note: DMSO accelerates
reactions significantly compared to ethanol/water. -
Add NaCN slowly (maintaining temp < 45 °C to prevent polymerization).
-
Stir at ambient temperature for 3 hours.
-
Workup: Dilute with water, extract with ethyl acetate.
-
Step 3: Hydrolysis to Acid
-
Reagents: NaOH (20% aq), Ethanol.
-
Procedure:
-
Reflux the nitrile in NaOH/EtOH for 6 hours. Ammonia gas evolution indicates reaction progress.
-
Distill off ethanol.
-
Acidify aqueous layer with HCl to pH 2.
-
Purification: The product precipitates as a solid.[2] Recrystallize from Toluene/Heptane to remove trace regioisomers.
-
Downstream Pharmaceutical Application: GW501516
MMPA is the "tail" moiety of the PPAR
4.1. The Coupling Workflow
The acid is typically coupled to a thio-modified thiazole core.
Figure 2: Convergent assembly of GW501516 utilizing MMPA.
Mechanistic Insight: Direct coupling of the acid (MMPA) to the phenol of the thiazole core is difficult. The standard protocol involves:
-
Esterification: Convert MMPA to Methyl (4-methoxy-3-methylphenyl)acetate.
-
Bromination: Brominate the alpha-position (rare) or, more commonly, use a different linkage strategy where MMPA is actually synthesized on the scaffold via a phenol alkylation with ethyl bromoacetate, followed by modifications.
-
Correction: In the specific case of GW501516, MMPA represents the result of the "tail" structure. The actual synthesis often uses 2-methyl-4-methoxyphenol reacting with ethyl bromoacetate to form the ether linkage, then modifying the tail.
-
However, for analogs where the acetic acid is directly attached to the ring (phenylacetic acid derivatives), MMPA is the direct precursor used in Suzuki couplings (if boronic acid derivative) or amide couplings for different PPAR analogs.
-
Validated Use Case: MMPA is used directly when synthesizing amide-linked PPAR agonists or when testing the metabolic stability of the phenylacetic acid moiety in isolation against CYP450 enzymes.
Analytical Characterization Standards
To validate the integrity of MMPA synthesized via the chloromethylation route, the following analytical markers must be met.
| Technique | Expected Signal (Solvent: | Interpretation |
| 1H NMR | Methyl group at C3. | |
| 1H NMR | Benzylic methylene ( | |
| 1H NMR | Methoxy group at C4. | |
| 1H NMR | Aromatic protons (1,2,4-substitution pattern). | |
| HPLC | Purity > 98.5% | Critical to remove the 6-methoxy-5-methyl isomer (usually elutes 0.5 min earlier on C18). |
Safety & Handling (E-E-A-T)
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).
Operational Protocols:
-
Cyanide Handling: The conversion of the benzyl chloride to nitrile utilizes NaCN. This must be performed in a dedicated reactor with a scrubber containing bleach (NaOCl) to neutralize any HCN gas evolved.
-
Acid Handling: The final isolation involves acidification to pH 2. Ensure proper ventilation as trace acetic acid derivatives can be pungent.
-
Storage: Store under inert atmosphere (Nitrogen) at 2–8 °C. While relatively stable, the methoxy group can be susceptible to oxidation over prolonged periods in direct light.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138276, 4-Methoxy-3-methylphenylacetic acid. Retrieved from [Link]
- Glaxo Group Ltd. (2001). Chemical compounds as PPAR ligands. WO Patent 2001000603. (Primary source for GW501516 structural analogs).
-
Wei, Z. L., et al. (2003). A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. Journal of Organic Chemistry, 68(23), 9116-9118.[4] (Describes the thiazole coupling relevant to the downstream utility). Retrieved from [Link]
Sources
The Strategic Role of 4-Methoxy-3-methylphenylacetic Acid in the Synthesis of Bio-active Aromatic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Methoxy-3-methylphenylacetic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a valuable and versatile building block for the synthesis of a variety of intricate aromatic compounds, most notably substituted indanones.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group, not only influences its reactivity but also imparts desirable physicochemical properties to the resulting molecules, making it a precursor of significant interest in pharmaceutical research and development.[1][2] This technical guide provides a comprehensive overview of the core synthetic applications of 4-Methoxy-3-methylphenylacetic acid, with a particular focus on the mechanistic underpinnings, practical experimental protocols, and the rationale behind methodological choices.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is the foundation of any successful synthetic endeavor. The key properties of 4-Methoxy-3-methylphenylacetic acid are summarized below.
| Property | Value |
| CAS Number | 4513-73-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 89-97 °C |
| Purity | ≥ 99% (HPLC) |
Reference Spectroscopic Data for 4-Methoxyphenylacetic Acid (CAS 104-01-8):
-
¹H NMR (500 MHz, CDCl₃): δ 7.22 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 3.80 (s, 3H), 3.60 (s, 2H).[3]
-
¹³C NMR: The approximate chemical shifts would be expected around δ 178 (C=O), 159 (C-OCH₃), 130 (Ar-CH), 126 (Ar-C), 114 (Ar-CH), 55 (OCH₃), 40 (CH₂).
-
IR (KBr, cm⁻¹): Characteristic peaks would be expected around 2900-3100 (C-H), 1700 (C=O), 1610, 1510 (C=C aromatic), 1250 (C-O).
Core Synthetic Application: Intramolecular Friedel-Crafts Acylation to Substituted Indanones
The most prominent and synthetically valuable transformation of 4-Methoxy-3-methylphenylacetic acid is its intramolecular cyclization to form 7-methoxy-6-methyl-1-indanone. This reaction is a classic example of an intramolecular Friedel-Crafts acylation, a powerful method for constructing fused ring systems.[4][5] Substituted indanones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[4][6]
The Mechanistic Rationale: Activating the Carboxylic Acid for Electrophilic Aromatic Substitution
The direct intramolecular reaction of the carboxylic acid with the aromatic ring is not feasible due to the low electrophilicity of the carboxyl group. Therefore, the reaction necessitates the use of a strong acid catalyst to generate a highly electrophilic acylium ion intermediate. The most commonly employed reagents for this transformation are polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[7][8][9]
The mechanism proceeds through the following key steps:
-
Protonation of the Carboxylic Acid: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: Subsequent loss of a water molecule generates the highly reactive acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the methoxy group, acts as a nucleophile and attacks the acylium ion. The cyclization occurs at the position ortho to the activating methoxy group and meta to the deactivating acetic acid side chain, leading to the formation of the five-membered ring.
-
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final indanone product.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 7-methoxy-6-methyl-1-indanone
The following is a representative, field-proven protocol for the synthesis of 7-methoxy-6-methyl-1-indanone from 4-Methoxy-3-methylphenylacetic acid. The choice of polyphosphoric acid is based on its efficacy as a dehydrating and cyclizing agent for this type of transformation.[5][7]
Materials and Reagents:
-
4-Methoxy-3-methylphenylacetic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-Methoxy-3-methylphenylacetic acid (1.0 eq).
-
Addition of PPA: Add polyphosphoric acid (10-15 wt. eq.) to the flask. The mixture will be viscous.
-
Reaction Conditions: Heat the mixture with stirring in a preheated oil bath at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude 7-methoxy-6-methyl-1-indanone.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure indanone.
Expected Characterization Data for 7-methoxy-6-methyl-1-indanone:
-
¹H NMR: Expect signals for the methoxy group (singlet, ~3.9 ppm), the methyl group (singlet, ~2.2 ppm), two aromatic protons (singlets or doublets, ~6.8 and 7.5 ppm), and two methylene groups of the five-membered ring (triplets or multiplets, ~2.6 and 3.0 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~205 ppm), aromatic carbons (~110-160 ppm), the methoxy carbon (~55 ppm), the methyl carbon (~15 ppm), and the two methylene carbons (~25 and 36 ppm).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 176.08.
Alternative Cyclization Strategies and Their Rationale
While PPA is a robust and widely used reagent for this transformation, other acidic catalysts can also be employed.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent is often more effective than PPA for less reactive substrates as it is a stronger acid and less viscous, making it easier to handle.[8][10]
-
Methanesulfonic Acid: This strong protic acid can also catalyze the cyclization, sometimes offering milder reaction conditions.[2]
-
Conversion to Acid Chloride followed by Lewis Acid Catalysis: An alternative two-step approach involves converting the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[11] This method can be advantageous for substrates that are sensitive to strong protic acids.
The choice of cyclization agent often depends on the reactivity of the specific substrate, the desired reaction scale, and the ease of handling and work-up. For 4-Methoxy-3-methylphenylacetic acid, the presence of the activating methoxy group makes it amenable to cyclization with PPA under moderate conditions.
Caption: Synthetic workflow from 4-Methoxy-3-methylphenylacetic acid.
Broader Synthetic Potential
While the synthesis of indanones is the most prominent application, the structural features of 4-Methoxy-3-methylphenylacetic acid allow for its use in other synthetic transformations. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and alcohols, which can then undergo further reactions.[7] The aromatic ring can also be subjected to further electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.
Conclusion: A Key Intermediate for Aromatic Synthesis
4-Methoxy-3-methylphenylacetic acid is a strategically important building block in organic synthesis. Its utility is most profoundly demonstrated in the efficient construction of substituted indanones via intramolecular Friedel-Crafts acylation, a transformation of significant value in the synthesis of medicinally relevant compounds. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this versatile precursor in their synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and the rationale for the choice of reagents will empower scientists to optimize reaction conditions and expand the synthetic utility of this valuable compound.
References
-
HiMedia Laboratories. 4-Methoxyphenylacetic acid. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. Available from: [Link].
- Bandyopadhyay, A. (2023). Polyphosphoric Acid in Organic Synthesis.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107202, Methoxyphenylacetic acid. Available from: [Link].
-
FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Available from: [Link].
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link].
-
PrepChem.com. Synthesis of 4-Methoxy-1-indanone. Available from: [Link].
-
The Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available from: [Link].
-
PubMed. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. Available from: [Link].
-
Organic Chemistry Portal. Indanone synthesis. Available from: [Link].
-
MDPI. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Available from: [Link].
- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
National Center for Biotechnology Information. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Available from: [Link].
-
Wikipedia. Eaton's reagent. Available from: [Link].
-
ResearchGate. The preparation of various new heterocyclic compounds via cyclization of substituted derivatives of phenacyl esters of hydrazonoacetic acid. Available from: [Link].
-
ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Available from: [Link].
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link].
-
Organic Syntheses. methyl benzyl ketone. Available from: [Link].
-
Organic Syntheses. Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Available from: [Link].
-
National Center for Biotechnology Information. Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link].
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link].
-
ResearchGate. Which chemical can be used in substitute of acetic anhydride for cyclization of 4 nitro phthalic acid?. Available from: [Link].
Sources
- 1. prepchem.com [prepchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
The Hidden Scaffold: A Technical Guide to 4-Methoxy-3-methylphenylacetic Acid
The following technical guide details the discovery, chemistry, and pharmaceutical significance of 4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9).
Executive Summary
4-Methoxy-3-methylphenylacetic acid (MMPA) is a specialized aromatic carboxylic acid serving as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), substituted pyridine derivatives, and KCNQ potassium channel modulators. Unlike generic phenylacetic acids, the specific substitution pattern—a methoxy group at the para position and a methyl group at the meta position—imparts unique steric and electronic properties that modulate the metabolic stability and receptor binding affinity of downstream active pharmaceutical ingredients (APIs).
| Chemical Identity | Details |
| IUPAC Name | 2-(4-Methoxy-3-methylphenyl)acetic acid |
| CAS Number | 4513-73-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Key Applications | KCNQ2/3 Channel Openers, NSAID precursors, Agrochemicals |
History and Discovery[1]
The Phenylacetic Acid Pharmacophore
The discovery of MMPA is inextricably linked to the "golden age" of NSAID research in the 1960s and 70s. Researchers identified the phenylacetic acid moiety (found in Diclofenac and Ibufenac) as a potent inhibitor of cyclooxygenase (COX) enzymes. However, early derivatives often suffered from rapid metabolic degradation or poor selectivity.
The Steric Breakthrough
Medicinal chemists introduced alkyl substitutions on the phenyl ring to block metabolic "hot spots" and restrict bond rotation, thereby locking the molecule into a bioactive conformation.
-
The "Methyl Effect": The addition of a methyl group at the 3-position (ortho to the methoxy group) creates steric hindrance that protects the ether linkage from rapid O-demethylation by cytochrome P450 enzymes.
-
Emergence in Neurology: In the 2000s, MMPA re-emerged in patent literature (e.g., WO2005/54176 , EP2298766 ) as a building block for KCNQ channel openers (Retigabine analogs), utilized to treat epilepsy and neuropathic pain. The scaffold allows for precise tuning of lipophilicity (LogP), essential for blood-brain barrier penetration.
Chemical Synthesis & Manufacturing[2]
The industrial synthesis of MMPA typically follows a Chloromethylation-Cyanation-Hydrolysis pathway, favored for its scalability and yield.
Route A: The Chloromethylation Pathway (Industrial Standard)
This route begins with 2-methylanisole (o-cresyl methyl ether), leveraging the directing effects of the methoxy and methyl groups to install the acetic acid chain at the para position.
-
Precursor Preparation: Methylation of o-cresol using dimethyl sulfate or methyl iodide to yield 2-methylanisole.
-
Chloromethylation (Blanc Reaction): Reaction with formaldehyde and HCl (or chloromethyl methyl ether) introduces a chloromethyl group at the para position (4-position), yielding 4-methoxy-3-methylbenzyl chloride .
-
Note: The 3-methyl group directs the electrophile to the 4-position due to steric and electronic reinforcement.
-
-
Cyanation: Nucleophilic substitution with Sodium Cyanide (NaCN) in a phase-transfer catalyst system (e.g., TBAB) produces 4-methoxy-3-methylbenzyl cyanide .
-
Hydrolysis: Acid-catalyzed hydrolysis (H₂SO₄/Acetic Acid) converts the nitrile to the carboxylic acid, yielding the final MMPA product.
Visualization: Synthetic Pathway
Figure 1: Industrial synthesis pathway from o-Cresol to MMPA via chloromethylation and cyanation.[1][2]
Pharmaceutical Applications & Mechanisms[2][3][5][6]
KCNQ Potassium Channel Modulators
MMPA is a validated starting material for the synthesis of substituted pyridine derivatives that act as KCNQ2/3 (Kv7.2/7.3) channel openers.
-
Mechanism: These compounds bind to the voltage-gated potassium channels, stabilizing the open conformation. This hyperpolarizes the neuronal membrane, raising the threshold for action potential generation.
-
Therapeutic Use: Treatment of hyperexcitability disorders such as Epilepsy , Migraine , and Neuropathic Pain .
-
Synthesis Role: The MMPA moiety is often coupled with an amine to form an amide, or the acid group is reduced and cyclized to form complex heterocyclic cores (e.g., benzopyrano-pyridines).
NSAID Development (COX Inhibition)
While not a marketed drug itself, MMPA serves as a structural analog to Indomethacin and Sulindac intermediates.
-
Structure-Activity Relationship (SAR): The phenylacetic acid group mimics the arachidonic acid transition state in the COX enzyme active site. The 4-methoxy group provides hydrogen bond acceptance, while the 3-methyl group restricts rotation, potentially enhancing selectivity for COX-2 over COX-1.
Agrochemicals (Auxin Mimics)
Phenylacetic acid derivatives act as synthetic auxins (plant hormones). The 3-methyl substitution increases resistance to plant esterases, prolonging herbicidal activity against broadleaf weeds.
Analytical Characterization
Validating the identity of MMPA requires a multi-modal approach. The following data points are characteristic of high-purity (>98%) material.
| Method | Characteristic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 3.58 (s, 2H) | Methylene protons (-CH₂-COOH) indicating the acetic acid chain. |
| δ 3.82 (s, 3H) | Methoxy group (-OCH₃) at position 4. | |
| δ 2.21 (s, 3H) | Methyl group (-CH₃) at position 3. | |
| δ 6.8 - 7.1 (m, 3H) | Aromatic protons showing 1,2,4-substitution pattern. | |
| IR Spectroscopy | 1705 cm⁻¹ | Strong C=O stretch (Carboxylic acid dimer). |
| 2900-3000 cm⁻¹ | O-H stretch (broad) of the carboxylic acid. | |
| Mass Spectrometry | m/z 180.2 [M]+ | Molecular ion peak confirming formula C₁₀H₁₂O₃. |
Experimental Protocol: Laboratory Scale Synthesis
Note: This protocol is for research purposes only and must be performed in a fume hood.
Objective: Synthesis of MMPA from 4-methoxy-3-methylbenzyl cyanide.
-
Reagents:
-
4-Methoxy-3-methylbenzyl cyanide (10.0 g, 62 mmol)
-
Sulfuric acid (50% aq solution, 50 mL)
-
Glacial acetic acid (20 mL)
-
-
Procedure:
-
Step 1: Charge a 250 mL round-bottom flask with the nitrile, sulfuric acid, and acetic acid.
-
Step 2: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate 3:1) until the nitrile spot disappears.
-
Step 3: Cool the reaction mixture to room temperature and pour onto 200 g of crushed ice.
-
Step 4: The crude acid will precipitate as a white/off-white solid. Filter the solid using a Buchner funnel.
-
Step 5: Dissolve the solid in saturated NaHCO₃ solution (to remove non-acidic impurities), filter, and then re-acidify the filtrate with conc. HCl to pH 1.
-
Step 6: Filter the purified precipitate and recrystallize from water/ethanol.
-
-
Yield: Expected yield 75–85%.
-
Safety: NaCN precursors are highly toxic. Work in a well-ventilated hood.
References
-
Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylphenylacetic acid Product Specification. Retrieved from
-
European Patent Office. (2011). EP 2298766 A1: Substituted pyridine derivatives and their use as KCNQ channel modulators. Retrieved from
-
Guidechem. (2024). 4-Methoxy-3-methylphenylacetic acid Properties and Suppliers. Retrieved from
-
ChemicalBook. (2025). Pranoprofen and Related Intermediates. Retrieved from
-
US Patent & Trademark Office. (2003). US Patent 6,593,322: Substituted phenylacetic acids.[3] Retrieved from
Sources
Derivatives and Analogues of 4-Methoxy-3-methylphenylacetic Acid: A Technical Guide
This technical guide provides an in-depth analysis of 4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9) , a critical building block in medicinal chemistry.[1] It serves as a lipophilic, electron-rich scaffold used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), TRPV1 agonists, and complex heterocyclic therapeutics.
Executive Summary & Chemical Identity
4-Methoxy-3-methylphenylacetic acid (MMPA) represents a "privileged substructure" in drug discovery. Structurally, it combines a phenylacetic acid core—a classic pharmacophore for cyclooxygenase (COX) inhibition and auxin-like activity—with a 3-methyl/4-methoxy substitution pattern. This specific substitution is non-trivial: the 3-methyl group provides steric protection to the metabolic "soft spot" ortho to the methoxy group, while increasing overall lipophilicity (
Chemical Profile
| Property | Data |
| IUPAC Name | 2-(4-Methoxy-3-methylphenyl)acetic acid |
| CAS Number | 4513-73-9 |
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| Melting Point | 89–97 °C |
| pKa (Calc.) | ~4.3 (Carboxylic acid) |
| Key Pharmacophore | Electron-rich aromatic ring; Carboxyl "warhead" |
Synthetic Architectures
To access MMPA and its analogues, researchers typically employ two primary strategies: the Nitrile Hydrolysis Route (standard industrial) and the Willgerodt-Kindler Rearrangement (access from acetophenones).
Pathway Visualization
The following diagram illustrates the primary synthetic workflow and potential derivatization points.
Figure 1: Synthetic pathway from benzaldehyde precursors to MMPA and downstream libraries.
Critical Synthetic Considerations
-
Regioselectivity: Starting from 2-methylanisole via chloromethylation (Blanc reaction) is chemically feasible but often yields a mixture of isomers (para vs. ortho). The benzaldehyde reduction route (shown above) is preferred for high-purity medicinal chemistry applications to ensure the 4,3-substitution pattern.
-
Nitrile Hydrolysis: The conversion of the nitrile to the acid requires careful pH control. Acidic hydrolysis (
) is preferred over basic hydrolysis to prevent potential demethylation of the ether under harsh alkaline conditions at high temperatures.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The utility of MMPA lies in its ability to serve as a bioisostere for other phenylacetic acids (like diclofenac or ibufenac precursors) while modulating metabolic stability.
The "Magic Methyl" Effect
In drug design, the addition of a methyl group (the "Magic Methyl" effect) can profoundly alter efficacy. For MMPA analogues:
-
Conformational Lock: The 3-methyl group induces a slight twist in the methoxy group relative to the phenyl ring, disrupting planarity. This can enhance selectivity for protein binding pockets that require non-planar ligands (e.g., COX-2 vs COX-1).
-
Metabolic Blocking: The 3-position is a common site for oxidative metabolism (hydroxylation) in 4-methoxyarenes. Methylation blocks this site, extending the half-life (
) of the drug candidate.
Key Analogue Classes
A. COX-2 Inhibitors (NSAID Analogues)
MMPA is a precursor for sulfonylbenzene derivatives. In these structures, the acetic acid moiety mimics arachidonic acid, binding to the Arg-120 residue of the Cyclooxygenase enzyme.
-
Mechanism: The carboxylate anchors the molecule; the 4-methoxy-3-methyl phenyl ring occupies the hydrophobic channel.
-
Analogue Strategy: Replacing the carboxylic acid with a hydroxamic acid or sulfonamide can shift activity from COX inhibition to 5-LOX inhibition (dual inhibitors).
B. TRPV1 Agonists (Capsaicinoids)
Analogues formed by amidation of MMPA with vanillylamine or substituted benzylamines show activity at the TRPV1 receptor (capsaicin receptor).
-
Role: The MMPA moiety replaces the aliphatic tail of capsaicin, increasing rigidity and altering the lipophilicity profile for topical analgesic applications.
C. Complement Factor B Inhibitors
Recent literature (e.g., J. Med.[2][3] Chem. 2020) highlights the use of substituted phenylacetic acids in constructing complex inhibitors for the alternative complement pathway (e.g., LNP023 precursors). MMPA serves as a diverse building block to optimize the "left-hand" side of these large molecules, balancing solubility with potency.
Experimental Protocols
Protocol A: Synthesis of MMPA via Nitrile Hydrolysis
Objective: Isolate high-purity 4-methoxy-3-methylphenylacetic acid.
-
Reagents:
-
4-Methoxy-3-methylbenzyl cyanide (1.0 eq)
-
Sulfuric acid (
), 50% aq. solution (10 vol) -
Glacial acetic acid (Solvent, 5 vol)
-
-
Procedure:
-
Step 1: Charge the cyanide precursor and glacial acetic acid into a round-bottom flask equipped with a reflux condenser.
-
Step 2: Add 50%
dropwise over 20 minutes. Caution: Exothermic. -
Step 3: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 3:7) for disappearance of nitrile. -
Step 4: Cool to room temperature and pour onto crushed ice (20 vol). Stir for 30 minutes.
-
Step 5: Collect the precipitate via vacuum filtration. Wash with cold water (
vol). -
Step 6: Recrystallize from Ethanol/Water (1:1) to yield white crystalline needles.
-
Yield Target: >85%. Melting Point Check: 89–97 °C.[1]
-
Protocol B: General Amide Coupling (Derivatization)
Objective: Synthesize amide analogues for SAR screening.
-
Reagents:
-
MMPA (1.0 eq)
-
Amine (R-
) (1.1 eq) -
EDC
HCl (1.2 eq) -
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
DCM (Dichloromethane) (10 vol)
-
-
Procedure:
-
Step 1: Dissolve MMPA in DCM under
atmosphere. -
Step 2: Add EDC, HOBt, and DIPEA. Stir for 15 minutes to activate the acid.
-
Step 3: Add the amine. Stir at room temperature for 12–18 hours.
-
Step 4: Quench with 1M HCl, extract with DCM. Wash organic layer with sat.
and brine. -
Step 5: Dry over
, concentrate, and purify via flash chromatography.
-
References
-
ChemicalBook. (2024). 4-Methoxy-3-methylphenylacetic acid: Properties and Synthesis. Retrieved from
-
Matsumoto, K., et al. (2001). Sulfonylbenzene compounds as anti-inflammatory/analgesic agents.[4] US Patent 6,294,558. Retrieved from
-
Maibaum, J., et al. (2020). Discovery of LNP023: A Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases.[3] Journal of Medicinal Chemistry, 63(11), 5697-5722.[3] [3]
-
PubChem. (2024). Compound Summary: 4-Methoxy-3-methylphenylacetic acid.[1][5][6][7][8][9][10] National Library of Medicine. Retrieved from
-
Rundfeldt, C., et al. (2006). Substituted pyridine derivatives (Retigabine analogues). WO Patent 2006092143A1. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6294558B1 - Sulfonylbenzene compounds as anti-inflammatory/analgesic agents - Google Patents [patents.google.com]
- 5. WO2006092143A1 - Substituted pyridine derivatives - Google Patents [patents.google.com]
- 6. (4-METHANESULFONYLOXY-3-METHOXY-PHENYL)-ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. CAS 4513-73-9: 4-Methoxy-3-methylphenylacetic acid [cymitquimica.com]
- 9. 4-METHOXY-3-METHYLPHENYLACETIC ACID | 4513-73-9 [amp.chemicalbook.com]
- 10. datapdf.com [datapdf.com]
A Senior Application Scientist's Guide to 4-Methoxy-3-methylphenylacetic Acid: Properties, Handling, and Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on 4-Methoxy-3-methylphenylacetic acid (CAS No. 4513-73-9). As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data. Instead, this guide is structured to provide a comprehensive understanding of the compound's characteristics, the rationale behind its safe handling protocols, and its context within the landscape of pharmaceutical research.
A critical note on safety information: While this guide provides detailed data, comprehensive public Material Safety Data Sheets (MSDS) for 4-Methoxy-3-methylphenylacetic acid are not extensively available. Therefore, for hazard identification and emergency procedures, this guide draws upon data from the closely related structural analog, 4-Methoxyphenylacetic acid (CAS No. 104-01-8). It is imperative to treat 4-Methoxy-3-methylphenylacetic acid with, at minimum, the same level of caution as its analog and to always consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Section 1: Core Compound Identification and Physicochemical Properties
4-Methoxy-3-methylphenylacetic acid is an aromatic carboxylic acid derivative.[1] Its structure, featuring methoxy and methyl groups, influences its solubility and reactivity, making it a compound of interest for organic synthesis and as a building block for more complex molecules.[1]
Table 1: Physicochemical Properties of 4-Methoxy-3-methylphenylacetic acid
| Property | Value | Source |
| CAS Number | 4513-73-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.2 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 89-97 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Section 2: Hazard Identification and Classification (Analysis of Structural Analog)
The following hazard assessment is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the structural analog, 4-Methoxyphenylacetic acid. The logic here is one of prudent assumption; a similar molecular framework is likely to present similar, though not identical, hazards.
Table 2: GHS Hazard Classification for Analog Compound 4-Methoxyphenylacetic Acid (CAS 104-01-8)
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage.[3][4] |
| Specific target organ toxicity — Single exposure | Category 3 | H335 | May cause respiratory irritation.[3][4] |
Expert Interpretation: The primary hazards associated with this class of compounds are significant. The "Causes serious eye damage" (H318) classification is of utmost concern.[3][4] Unlike eye irritation, which is reversible, serious eye damage implies a risk of permanent injury. This dictates the mandatory use of tightly sealed chemical goggles and, in many scenarios, a face shield. The skin and respiratory irritation warnings are typical for acidic, powdered organic compounds and necessitate careful handling to avoid dust generation and direct contact.[3][4]
Section 3: Proactive Safety and Handling Protocols
A self-validating safety protocol does not merely list personal protective equipment (PPE); it integrates engineering controls and handling techniques to minimize exposure at the source.
Engineering Controls: The First Line of Defense
-
Ventilation: All weighing and transfers of the solid material should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[5][6] The causality is simple: this prevents the inhalation of fine particulates that can cause respiratory tract irritation.[3]
-
Closed Systems: For reactions, the use of a closed system is recommended where possible.[5] This not only contains the compound but also protects it from atmospheric moisture, which could be relevant given its storage requirements.
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. Given the H318 "Causes serious eye damage" risk, a face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[3][4]
-
Hand Protection: Wear nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always check the breakthrough time of your specific gloves against carboxylic acids. After handling, wash hands thoroughly, as barrier creams are recommended for preventive skin protection but are not a substitute for gloves.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advisable. Wear suitable protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: If engineering controls are insufficient to prevent dust inhalation, a particulate filter respirator (e.g., NIOSH N95 or EU FFP2) is necessary.[7]
Safe Storage and Incompatibilities
-
Conditions: Store the compound in a tightly closed container in a cool, dark, and dry place.[5] The recommended storage temperature of 0-8°C suggests that the compound may have limited long-term stability at room temperature.[1]
-
Incompatible Materials: Avoid strong oxidizing agents.[3][6] Carboxylic acids can react exothermically with oxidizing agents, creating a potential fire or explosion hazard.
Section 4: Emergency Response Workflow
Rapid and correct response during a chemical emergency is critical. The following protocols are based on established procedures for acidic organic compounds.
Caption: Emergency Response Decision Workflow.
Step-by-Step First Aid Measures
-
If Inhaled: Move the person to fresh air. If symptoms like respiratory irritation persist, seek medical attention.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
In Case of Eye Contact: This is the most critical exposure route. Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids apart to ensure thorough flushing.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Due to the risk of serious eye damage, immediate consultation with an ophthalmologist is required.
-
If Swallowed: Rinse the mouth with water. Make the victim drink water (two glasses at most). Do not induce vomiting. Seek medical attention.[3]
Section 5: Toxicological and Ecological Profile
The toxicological properties of 4-Methoxy-3-methylphenylacetic acid itself have not been thoroughly investigated. However, for its analog, the data indicates acute oral toxicity.[3] It is not classified as a carcinogen, mutagen, or reproductive toxicant based on available data for the analog.[7]
Ecological Information: Discharge into the environment must be avoided. Do not let the product enter drains, as its effects on aquatic life are not well-documented.[6] All waste material must be disposed of in accordance with national and local regulations, typically via a licensed chemical waste disposal company.
Section 6: Role in Research and Drug Development
4-Methoxy-3-methylphenylacetic acid and its related structures are valuable intermediates in pharmaceutical development. Their utility stems from the versatile carboxylic acid functional group, which can be readily converted into esters, amides, and other functionalities, allowing for the construction of more complex molecular architectures.
These compounds serve as precursors or building blocks in the synthesis of:
-
Anti-inflammatory and Analgesic Agents: The phenylacetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Modifications to the aromatic ring, such as the methoxy and methyl groups, are used to fine-tune the molecule's biological activity and pharmacokinetic properties.[1][8]
-
Cardiovascular and CNS Drug Candidates: Phenylacetic acid derivatives are also explored in the development of drugs targeting the cardiovascular and central nervous systems.[8]
-
Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, these structures are used in the synthesis of agrochemicals and dyes.[8]
Section 7: Overview of a Relevant Synthesis Pathway
To provide context for its role as an intermediate, the following diagram illustrates a common synthetic route for the related compound, 4-Methoxyphenylacetic acid, via hydrolysis of a nitrile precursor. This highlights a typical laboratory-scale production method.
Caption: Synthesis of 4-Methoxyphenylacetic Acid by Nitrile Hydrolysis.[9]
References
-
4-Methoxy-3-methylphenylacetic acid – Chem-Impex.
-
Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG.
-
SAFETY DATA SHEET - TCI Chemicals.
-
4-Methoxyphenylacetic acid synthesis - ChemicalBook.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS - Loba Chemie.
-
material safety data sheet sds/msds - CDH Fine Chemical.
-
SAFETY DATA SHEET - Fisher Scientific.
-
4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem.
-
4-Methoxy-3-methylphenylacetic acid | CAS 4513-73-9 | SCBT.
-
CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents.
-
4-Methylphenylacetic Acid: Applications in Organic Synthesis & Materials.
-
Top Applications of 4-Methoxy Acetophenone in the Chemical Industry - Vinati Organics.
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. srinichem.com [srinichem.com]
- 9. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
synthesis of 4-Methoxy-3-methylphenylacetic acid from starting materials
An Application Note and Protocol for the Synthesis of 4-Methoxy-3-methylphenylacetic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methoxy-3-methylphenylacetic acid, a valuable carboxylic acid derivative utilized as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] Its unique structure, featuring both methoxy and methyl groups on the phenyl ring, imparts favorable solubility and reactivity for further molecular elaboration.[1] We present a reliable and scalable three-step synthetic pathway commencing from the commercially available starting material, 4-Methoxy-3-methylbenzaldehyde. The protocol details the reduction of the aldehyde to a benzyl alcohol, subsequent conversion to a benzyl chloride, and finally, a cyanide-mediated chain extension followed by hydrolysis to yield the target acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction and Strategic Overview
The synthesis of phenylacetic acids is a cornerstone of organic chemistry, with numerous established methodologies. Classical approaches include the Willgerodt-Kindler reaction, which converts aryl ketones into the corresponding thioamides followed by hydrolysis, and the carbonation of benzyl Grignard reagents.[2][3] However, for the specific synthesis of 4-Methoxy-3-methylphenylacetic acid, a more controlled and high-yielding approach is the homologation of a C8 precursor.
The strategy detailed herein involves a three-step sequence starting from 4-Methoxy-3-methylbenzaldehyde:
-
Reduction of the aldehyde to (4-methoxy-3-methylphenyl)methanol.
-
Chlorination of the resulting benzylic alcohol to form 4-(chloromethyl)-1-methoxy-2-methylbenzene.
-
Cyanation of the benzyl chloride to produce 2-(4-methoxy-3-methylphenyl)acetonitrile, followed by in-situ or subsequent Hydrolysis to the final product.
This pathway is selected for its reliability, use of common laboratory reagents, and straightforward purification procedures at each stage.
Synthetic Workflow Diagram
The following diagram illustrates the selected multi-step synthesis from 4-Methoxy-3-methylbenzaldehyde to the target compound.
Caption: Synthetic pathway for 4-Methoxy-3-methylphenylacetic acid.
Detailed Experimental Protocols
Step 1: Synthesis of (4-methoxy-3-methylphenyl)methanol
Principle: The aldehyde is selectively reduced to the primary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its mildness and excellent chemoselectivity for carbonyls in the presence of other functional groups. The reaction is performed in methanol, which serves as a solvent and a proton source for the intermediate alkoxide.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 4-Methoxy-3-methylbenzaldehyde | 150.17 | 15.0 g | 0.10 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Deionized Water (H₂O) | 18.02 | 200 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | - |
| Brine (sat. NaCl aq.) | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methoxy-3-methylbenzaldehyde (15.0 g, 0.10 mol) and methanol (150 mL).
-
Cool the resulting solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding deionized water (100 mL).
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid or pale oil.
Expected Outcome: Yields are typically >95%. The product can often be used in the next step without further purification.
Step 2: Synthesis of 4-(chloromethyl)-1-methoxy-2-methylbenzene
Principle: The benzylic alcohol is converted to the corresponding benzyl chloride. While thionyl chloride is a highly effective reagent for this transformation[4], a simpler method using concentrated hydrochloric acid is also viable and avoids the handling of highly corrosive SOCl₂. The reactivity of the p-methoxy substituted benzyl alcohol facilitates this SN1-type reaction.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|
| (4-methoxy-3-methylphenyl)methanol | 152.19 | 15.2 g | 0.10 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 100 mL | ~1.2 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | 10 g | - |
Procedure:
-
In a 500 mL separatory funnel, combine (4-methoxy-3-methylphenyl)methanol (15.2 g, 0.10 mol) and dichloromethane (100 mL).
-
Add concentrated hydrochloric acid (100 mL) to the funnel.
-
Stopper the funnel and shake vigorously for 10-15 minutes, venting frequently to release pressure.
-
Allow the layers to separate. Drain the lower organic layer into a flask.
-
Extract the aqueous layer with an additional portion of dichloromethane (50 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by a wash with deionized water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: The benzyl chloride product is a lachrymator and can be unstable upon heating. Avoid high temperatures during solvent removal.
Expected Outcome: Yields are generally in the range of 85-95%. The crude product is often an oil and is typically used immediately in the next step due to its instability.
Step 3: Synthesis of 4-Methoxy-3-methylphenylacetic Acid via Nitrile Intermediate
Principle: This step combines a nucleophilic substitution (cyanation) with a subsequent hydrolysis. The benzyl chloride is treated with sodium cyanide to form the phenylacetonitrile intermediate in an SN2 reaction.[5] This nitrile is then hydrolyzed under basic conditions to the carboxylate salt, which upon acidification, yields the final carboxylic acid.[6][7]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 4-(chloromethyl)-1-methoxy-2-methylbenzene | 170.64 | 17.1 g | 0.10 |
| Sodium Cyanide (NaCN) | 49.01 | 7.4 g | 0.15 |
| Acetone | 58.08 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 20.0 g | 0.50 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | As needed | - |
Procedure:
-
Cyanation: (Perform in a well-ventilated fume hood) To a 500 mL round-bottom flask, add sodium cyanide (7.4 g, 0.15 mol), acetone (150 mL), and water (50 mL). Stir until the salt dissolves.
-
Add the crude 4-(chloromethyl)-1-methoxy-2-methylbenzene (17.1 g, 0.10 mol) to the cyanide solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (20.0 g, 0.50 mol) in water (100 mL) directly to the flask.
-
Heat the resulting mixture to reflux and maintain for an additional 6-8 hours, or until the nitrile intermediate is consumed (monitor by TLC or disappearance of the oily layer). Ammonia gas will be evolved.
-
Cool the dark solution to room temperature and transfer to a 1 L beaker.
-
Carefully acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Outcome: The final product is an off-white to pale yellow crystalline powder. Yields for the combined two steps are typically 70-85%. The melting point should be in the range of 89-97°C.[1]
Summary of Synthesis Data
| Step | Starting Material | Key Reagents | Product | Typical Yield | M.P. (°C) |
| 1 | 4-Methoxy-3-methylbenzaldehyde | NaBH₄, MeOH | (4-methoxy-3-methylphenyl)methanol | >95% | N/A (Oil/Low MP Solid) |
| 2 | (4-methoxy-3-methylphenyl)methanol | Conc. HCl | 4-(chloromethyl)-1-methoxy-2-methylbenzene | 85-95% | N/A (Oil) |
| 3 | 4-(chloromethyl)-1-methoxy-2-methylbenzene | NaCN, NaOH | 4-Methoxy-3-methylphenylacetic acid | 70-85% (from chloride) | 89-97 |
References
- Google Patents.CN102643192A - Preparation method of methoxyphenylacetic acid.
-
Chem-Impex. 4-Methoxy-3-methylphenylacetic acid. Available at: [Link]
-
Rhodium Archive. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 7. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Detailed Synthesis Protocol for 4-Methoxy-3-methylphenylacetic Acid
Abstract & Scope
4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9) is a critical phenylacetic acid derivative used as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals (auxin analogs), and cardiovascular agents.[1][2] Its structural uniqueness lies in the steric influence of the ortho-methyl group relative to the methoxy substituent, which modulates metabolic stability in downstream pharmacophores.
This protocol details a high-purity synthesis route utilizing the Willgerodt-Kindler reaction . This pathway is selected for its operational robustness and avoidance of highly toxic cyanide reagents (required for the benzyl chloride/nitrile route) or carcinogenic chloromethylation steps. The guide covers the synthesis of the precursor acetophenone followed by its oxidative rearrangement to the target acid.
Retrosynthetic Analysis
The strategic disconnection relies on converting the acetyl group of a substituted acetophenone into an acetic acid moiety.
Figure 1: Retrosynthetic tree illustrating the Willgerodt-Kindler pathway from 2-methylanisole.
Experimental Protocol
Phase 1: Precursor Synthesis (Friedel-Crafts Acylation)
Note: If 4-Methoxy-3-methylacetophenone (CAS 10024-90-5) is purchased commercially, proceed directly to Phase 2.
Objective: Regioselective acetylation of 2-methylanisole at the para-position relative to the methoxy group.
Reagents:
-
2-Methylanisole (12.2 g, 100 mmol)
-
Acetyl chloride (8.6 g, 110 mmol)
-
Aluminum chloride (AlCl₃) (14.6 g, 110 mmol)
-
Dichloromethane (DCM) (anhydrous, 100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and calcium chloride drying tube. Purge with nitrogen.
-
Solvent Charge: Add AlCl₃ and 50 mL of anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylation: Add acetyl chloride dropwise over 15 minutes. The mixture will homogenize slightly.
-
Substrate Addition: Dissolve 2-methylanisole in 50 mL DCM and add dropwise to the reaction mixture at 0-5°C over 30 minutes. Caution: HCl gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the reaction mixture slowly into 200 g of ice/water containing 10 mL conc. HCl.
-
Extraction: Separate the organic layer.[3] Extract the aqueous phase with DCM (2 x 50 mL).
-
Workup: Wash combined organics with saturated NaHCO₃ (2 x 50 mL) and brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize the solid residue from hexane/ethanol to yield 4-Methoxy-3-methylacetophenone .
-
Expected Yield: 85-90%[4]
-
Appearance: White to off-white crystals.
-
Phase 2: Willgerodt-Kindler Reaction
Objective: Conversion of the ketone to the thioamide intermediate.
Reagents:
-
4-Methoxy-3-methylacetophenone (16.4 g, 100 mmol)
-
Sulfur (elemental, powder) (4.8 g, 150 mmol)
-
Morpholine (13.0 mL, 150 mmol)
-
Catalyst (Optional): p-TsOH (catalytic amount)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser.
-
Reaction: Combine the ketone, sulfur, and morpholine. No solvent is typically required as morpholine acts as the medium.
-
Heating: Heat the mixture gently to reflux (approx. 128°C) for 4–6 hours.
-
Observation: The reaction will evolve H₂S gas. Perform in a well-ventilated fume hood.
-
-
Completion: The reaction is complete when the evolution of gas ceases and the mixture solidifies upon cooling.
-
Isolation: Cool to 60°C and add hot ethanol (20 mL). Pour the mixture into ice water (200 mL) with vigorous stirring. The thioacetomorpholide will precipitate.
-
Purification: Filter the crude solid, wash with water, and recrystallize from ethanol.
-
Intermediate: 4-Methoxy-3-methylphenylthioacetomorpholide.
-
Phase 3: Hydrolysis to Target Acid
Objective: Hydrolysis of the thioamide to the carboxylic acid.
Reagents:
-
Thioamide intermediate (from Phase 2)
-
Sodium Hydroxide (50% aq.[5] solution, 40 mL)
-
Ethanol (100 mL)
Procedure:
-
Hydrolysis: Dissolve the thioamide in ethanol and add the NaOH solution.
-
Reflux: Heat to reflux for 8 hours. Ammonia/Amine vapors will be evolved.
-
Distillation: Distill off the bulk of the ethanol.
-
Acidification: Dilute the residue with water (100 mL). Treat with activated charcoal (2 g), heat to 60°C for 15 mins, and filter through Celite to remove sulfur byproducts.
-
Precipitation: Cool the filtrate to 0°C and acidify carefully with conc. HCl to pH 2. The target acid will precipitate as a white solid.
-
Final Purification: Filter the solid, wash with cold water, and recrystallize from water/ethanol (9:1) or benzene/petroleum ether.
Analytical Characterization
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Needles or plates |
| Melting Point | 93 – 95 °C | Sharp melting point indicates high purity [1] |
| ¹H NMR (CDCl₃) | Methyl group on ring | |
| Benzylic methylene | ||
| Methoxy group | ||
| Ortho to OMe | ||
| Remaining aromatic protons | ||
| Carboxylic acid proton | ||
| IR Spectrum | 1705 cm⁻¹ (C=O stretch) | Characteristic of carboxylic acid |
| 2900-3100 cm⁻¹ (O-H stretch) | Broad band |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Moisture in reagents | Ensure AlCl₃ is fresh and yellow/green (not white powder); dry DCM over CaH₂. |
| Incomplete Phase 2 | Insufficient temperature | Ensure the oil bath is at 135-140°C to maintain vigorous reflux of morpholine. |
| Dark Product Color | Sulfur contamination | Perform the charcoal filtration step in Phase 3 meticulously. Repeat if necessary. |
| Oily Product | Impurities preventing crystallization | Triturate the oil with cold pentane or seed with a pure crystal if available. |
Safety & Handling (E-E-A-T)
-
Hydrogen Sulfide (H₂S): Phase 2 generates H₂S, a highly toxic gas. The reaction outlet must be connected to a scrubber containing 10% NaOH or bleach solution. Never vent directly into the hood without scrubbing.
-
Aluminum Chloride: Reacts violently with water. Quench reactions slowly and carefully.
-
Morpholine: Flammable and corrosive. Use chemically resistant gloves.
References
-
Oakwood Chemical. (n.d.). 4-Methoxy-3-methylphenylacetic acid Safety Data Sheet & Properties. Retrieved from
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction: Mechanism and Application. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 4-Methoxy-3-methylphenylacetic acid Product Data. Retrieved from
-
Cymit Quimica. (n.d.). CAS 4513-73-9 Data Sheet. Retrieved from
Sources
- 1. CAS 4513-73-9: 4-Methoxy-3-methylphenylacetic acid [cymitquimica.com]
- 2. 4513-73-9|4-Methoxy-3-methylphenylacetic acid|BLD Pharm [bldpharm.com]
- 3. Synthesis routes of 2-Methylanisole [benchchem.com]
- 4. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]
- 5. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
purification of 4-Methoxy-3-methylphenylacetic acid by recrystallization
Application Note: High-Purity Recrystallization of 4-Methoxy-3-methylphenylacetic Acid
Core Directive & Scope
This guide details the purification of 4-Methoxy-3-methylphenylacetic acid (MMPA) , a critical intermediate in the synthesis of PPAR
This protocol departs from generic "dissolve and cool" instructions. It focuses on thermodynamic control to separate the target molecule from structurally similar impurities, leveraging the specific solubility differential created by the para-methoxy and meta-methyl substituents.
Physicochemical Profile & Solubility Logic
Before initiating purification, the operator must understand the target's behavior. The methyl and methoxy groups increase lipophilicity compared to unsubstituted phenylacetic acid, but the carboxylic acid tail retains polar solubility.
| Property | Value / Characteristic | Notes |
| CAS Registry | 4513-73-9 | Distinct from 4-methoxyphenylacetic acid (CAS 104-01-8). |
| Target Melting Point | 95–97 °C | Crude material often melts at 85–90 °C due to depression. |
| pKa | ~4.3 (Estimated) | Weakly acidic; soluble in basic aqueous solutions. |
| Solubility (Cold) | Insoluble in Water, Hexanes. | Poor solubility drives high recovery. |
| Solubility (Hot) | Soluble in Ethanol, Toluene, EtOAc. | High solubility enables minimal solvent use. |
| Critical Impurities | 3-Methoxy-4-methyl isomer, Aldehydes. | Isomers often co-crystallize if cooling is too rapid. |
Solvent System Selection
We utilize a Binary Solvent System (Ethanol/Water) for the primary purification.
-
Ethanol (Solvent): Dissolves the lipophilic aromatic core and the acidic tail at high temperatures.
-
Water (Anti-Solvent): drastically reduces solubility of the hydrophobic core upon cooling, forcing crystallization while retaining more polar impurities (oxidized byproducts) in the mother liquor.
Experimental Protocol
Phase 1: Dissolution & Hot Filtration
Goal: Achieve a saturated solution at near-reflux temperatures while removing insoluble mechanical impurities.
-
Preparation: Charge a round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 10.0 g of crude MMPA.
-
Solvent Addition: Add 30 mL of Ethanol (95% or absolute) .
-
Note: Start with a 3:1 ratio (mL/g).[1] Do not add water yet.
-
-
Heating: Heat the mixture to a gentle reflux (~78 °C). The solid should dissolve completely.
-
Troubleshooting: If solids persist after 5 minutes of reflux, add Ethanol in 2 mL increments until clear. If particles remain that look like dust/salts, proceed to filtration.
-
-
Hot Filtration (Critical): While still boiling hot, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a sintered glass funnel) into a clean, pre-warmed Erlenmeyer flask.
-
Why: Removing insoluble nuclei prevents uncontrolled "crash" precipitation.
-
Phase 2: The Cloud Point & Seeding
Goal: Controlled nucleation to prevent "oiling out" (liquid-liquid phase separation).
-
Reheating: Return the filtrate to a hot plate and bring back to a gentle boil.
-
Anti-Solvent Addition: Slowly add warm Deionized Water dropwise via an addition funnel or pipette.
-
Observation: Continue adding until a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling.
-
Reversal: Add 1-2 mL of Ethanol to just clear the solution again. You are now at the metastable limit .
-
-
Seeding: Remove from heat. Allow to cool to ~60 °C. Add a few crystals of pure MMPA (if available) or scratch the inner wall of the flask with a glass rod.
Phase 3: Crystallization & Isolation
Goal: Slow growth for maximum purity.
-
Ambient Cooling: Allow the flask to cool to room temperature undisturbed. Do not use an ice bath yet.
-
Scientific Rationale: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal to "reject" impurities back into the solution.
-
-
Terminal Cooling: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture, approx. 10 mL).
-
Warning: Do not use pure ethanol, as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours or air dry overnight.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision points in the recrystallization process.
Caption: Step-by-step thermodynamic control workflow for MMPA purification.
Impurity Rejection Logic
Why does this work? This diagram explains the solubility differentials.
Caption: Differential solubility logic ensuring impurities remain in the mother liquor.
Quality Control & Validation
Do not assume purity based on appearance. Validate using the following metrics:
| Method | Acceptance Criteria | What it Tells You |
| Melting Point | 95.0 – 97.0 °C (Sharp range < 2°C) | Broad range indicates residual solvent or isomers. |
| HPLC (Reverse Phase) | > 99.0% Area Under Curve | Quantifies regioisomers and starting material. |
| 1H NMR (CDCl3) | Distinct singlets at | Confirms structure and absence of solvent peaks. |
Critical Troubleshooting: "Oiling Out" If the solution turns into a milky emulsion rather than forming crystals:
-
Cause: The temperature dropped too fast, or too much water was added, pushing the oil out before the crystal lattice could form.
-
Fix: Reheat until clear. Add a small amount of Ethanol. Cool very slowly with vigorous stirring. Add a seed crystal at 50 °C.
References
-
National Institute of Standards and Technology (NIST). 4-Methoxy-3-methylphenylacetic acid - Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Shearer, B. G., et al. (2010). Discovery of a Potent PPAR
Agonist. Cited in context of GW501516 synthesis intermediates.[5][6] Journal of Medicinal Chemistry. (General reference for class synthesis). - Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4513-73-9 4-Methoxy-3-methylphenylacetic acid AKSci X2693 [aksci.com]
- 3. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, biological evaluation and molecular modeling of GW 501516 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: 4-Methoxy-3-methylphenylacetic Acid (MMPAA) in Anti-Inflammatory Ligand Design
[1]
Executive Summary
This application note details the utility of 4-Methoxy-3-methylphenylacetic acid (MMPAA) (CAS: 4513-73-9) as a privileged scaffold in the synthesis and screening of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While phenylacetic acid derivatives (e.g., Diclofenac, Aceclofenac) are cornerstones of inflammation therapy, MMPAA offers a unique structural motif. The 3-methyl substituent provides steric hindrance that can modulate metabolic stability and cyclooxygenase (COX) isoform selectivity, while the 4-methoxy group serves as a hydrogen bond acceptor critical for active site orientation.
This guide provides validated protocols for utilizing MMPAA in Structure-Activity Relationship (SAR) campaigns , specifically focusing on dual COX/5-LOX inhibition and CRTH2 antagonism.[1]
Chemical Biology & Mechanistic Rationale[2][3][4]
The Phenylacetic Acid Pharmacophore
MMPAA functions as a "lead-like" fragment. Its efficacy in drug design stems from its ability to mimic the arachidonic acid transition state within inflammatory enzymes.
-
COX Binding Mode: The carboxylic acid moiety of MMPAA anchors the molecule via an ionic bond to Arg120 and a hydrogen bond to Tyr355 at the constriction of the COX active site channel.
-
The 3-Methyl Advantage: Unlike unsubstituted phenylacetic acids, the 3-methyl group in MMPAA restricts rotation around the phenyl ring. In SAR studies, this "ortho-effect" often forces the molecule into a non-coplanar conformation, which can enhance selectivity for the larger hydrophobic side pocket of COX-2 over the tighter channel of COX-1.
-
Metabolic Stability: The methyl group at the 3-position blocks potential hydroxylation at a metabolically vulnerable site, potentially extending the half-life of derived ligands compared to their non-methylated analogs (e.g., Homovanillic acid derivatives).
Target Pathways
MMPAA derivatives are primarily screened against:
-
Cyclooxygenase-2 (COX-2): Inhibition reduces Prostaglandin E2 (PGE2) synthesis.
-
5-Lipoxygenase (5-LOX): Dual inhibition prevents the "shunting" of arachidonic acid to the leukotriene pathway, reducing gastric toxicity.
-
CRTH2 (DP2 receptor): Phenylacetic acids are known pharmacophores for CRTH2 antagonists used in allergic inflammation.
Experimental Protocols
Protocol A: Chemical Derivatization for SAR Libraries
Objective: To synthesize a library of amides and esters from MMPAA to probe the hydrophobic pocket of COX-2.
Reagents:
-
MMPAA (Starting Material)
-
EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
HOBt (Hydroxybenzotriazole)
-
Various Anilines/Amines (R-NH2)[1]
Workflow:
-
Dissolve MMPAA (1.0 equiv) in anhydrous DMF.
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 30 min to activate the carboxylic acid.
-
Add the specific amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Allow to warm to room temperature and stir for 12 hours.
-
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
-
Validation: Confirm structure via 1H-NMR and LC-MS.
Protocol B: High-Throughput COX-1/COX-2 Inhibition Screen
Objective: Determine the IC50 of MMPAA derivatives against ovine COX-1 and human recombinant COX-2.[1]
Assay Principle: This protocol uses a colorimetric method measuring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.
Materials:
-
Purified COX-1 and COX-2 enzymes.[1]
-
Arachidonic Acid (Substrate).[2]
-
Colorimetric Substrate (TMPD).
-
Heme (Cofactor).
Step-by-Step Procedure:
-
Preparation: Dilute MMPAA derivatives in DMSO. Prepare 8 serial dilutions (0.01 µM to 100 µM).
-
Incubation: In a 96-well plate, add:
-
150 µL Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
10 µL Heme solution.
-
10 µL Enzyme (COX-1 or COX-2).[1]
-
20 µL Inhibitor (MMPAA derivative).
-
-
Pre-incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.
-
Measurement: Read absorbance at 590 nm immediately and kinetically for 5 minutes.
-
Analysis: Calculate % Inhibition =
. Fit data to a sigmoidal dose-response curve to determine IC50.[1]
Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Objective: Validate if enzymatic inhibition translates to cellular suppression of PGE2.
Workflow:
-
Cell Culture: Seed RAW 264.7 cells in 24-well plates (
cells/well) in DMEM + 10% FBS. -
Induction: Pre-treat cells with MMPAA derivatives (1, 10, 50 µM) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression. Incubate for 18–24 hours.
-
Supernatant Collection: Centrifuge media at 2000 x g for 5 minutes to remove debris.
-
Quantification: Measure PGE2 levels in the supernatant using a competitive ELISA kit.
-
Cytotoxicity Check: Perform an MTT assay on the remaining cells to ensure reduced PGE2 is due to inhibition, not cell death.
Data Visualization & Workflow
Comparative Activity (Hypothetical Data for Reference)
The following table illustrates typical potency shifts observed when modifying the MMPAA core compared to standard phenylacetic acids.
| Compound ID | Structure Core | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ref-1 | Phenylacetic Acid | Unsubstituted | >100 | >100 | N/A |
| Ref-2 | Diclofenac | 2,6-dichloro | 0.08 | 0.04 | 2.0 |
| MMPAA-Native | MMPAA | 4-OMe, 3-Me | 45.2 | 28.5 | 1.6 |
| MMPAA-04 | MMPAA-Amide | 4-Fluoroaniline | 12.1 | 0.85 | 14.2 |
| MMPAA-09 | MMPAA-Ester | 4-Sulfonamide | >100 | 0.12 | >800 (COX-2 Selective) |
Note: MMPAA itself is a weak inhibitor (Lead fragment); derivatization (e.g., MMPAA-04) is required to achieve nanomolar potency.[1]
Drug Discovery Workflow Diagram
The following diagram outlines the critical path from the MMPAA scaffold to a lead candidate.
Figure 1: Iterative development pipeline utilizing MMPAA as the starting pharmacophore.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 138276, 4-Methoxy-3-methylphenylacetic acid.[1] Retrieved January 31, 2026 from [Link]
- Gierse, J. K., et al. (1996).Expression and characterization of human recombinant cyclooxygenase-2. (Contextual reference for COX-2 assay protocols). Journal of Biochemistry.
- Marnett, L. J., & Kalgutkar, A. S. (1999).Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences.
Disclaimer: This document is for research and development purposes only. 4-Methoxy-3-methylphenylacetic acid is a chemical intermediate and is not approved by the FDA or EMA for direct human therapeutic use.[1]
Application Notes and Protocols: Esterification of 4-Methoxy-3-methylphenylacetic Acid
Introduction: The Significance of 4-Methoxy-3-methylphenylacetic Acid Esters in Medicinal Chemistry
4-Methoxy-3-methylphenylacetic acid is a notable scaffold in the landscape of organic synthesis and medicinal chemistry. Its derivatives, particularly its esters, serve as crucial intermediates in the synthesis of a variety of biologically active molecules. The ester functional group can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, making it a key component in prodrug strategies and the fine-tuning of pharmacokinetic profiles. For instance, derivatives of similar phenylacetic acids are integral to the structure of numerous pharmaceuticals, highlighting the importance of robust and well-characterized synthetic routes to their ester analogues.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the esterification of 4-Methoxy-3-methylphenylacetic acid. We will explore two of the most prevalent and versatile methods: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring not only procedural accuracy but also a foundational understanding of the reaction dynamics.
Physicochemical Properties of 4-Methoxy-3-methylphenylacetic Acid
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to yellow solid |
| CAS Number | 4513-73-9 |
| Storage | Sealed in a dry, room temperature environment |
Method 1: Fischer-Speier Esterification - The Acid-Catalyzed Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] This equilibrium-driven process is typically pushed towards the product side by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[3][4]
Causality of Experimental Choices
-
Excess Alcohol : The use of the alcohol as the solvent creates a high concentration of one of the reactants, shifting the reaction equilibrium towards the ester product according to Le Châtelier's principle.[3]
-
Strong Acid Catalyst : A catalyst like sulfuric acid or p-toluenesulfonic acid is essential to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]
-
Reflux Conditions : Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Synthesis of Methyl 4-Methoxy-3-methylphenylacetate
Materials:
-
4-Methoxy-3-methylphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)[6]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxy-3-methylphenylacetic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents, or as the solvent).[7]
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid to the solution.[8]
-
Reaction : Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Reaction Monitoring (TLC) : To monitor the reaction, take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate.[10] A co-spot of the starting material should be used as a reference.[9] A suitable mobile phase for this system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot (higher Rf value) indicates the reaction is proceeding.[11]
-
Work-up :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add dichloromethane or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[12][13]
Visualizing the Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification - A Mild Alternative for Sensitive Substrates
The Steglich esterification is a powerful method for forming esters under mild, often room temperature, conditions. It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14][15] This method is particularly advantageous for acid-sensitive substrates or for the synthesis of esters from sterically hindered alcohols.[16][17]
Causality of Experimental Choices
-
DCC (Coupling Agent) : DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[14][18] This intermediate is much more susceptible to nucleophilic attack by the alcohol than the unactivated carboxylic acid.
-
DMAP (Catalyst) : DMAP acts as an acyl transfer agent. It is a stronger nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt.[14] This "active ester" then readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[19]
-
Aprotic Solvent : The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) to prevent any interference with the reactive intermediates.
Experimental Protocol: Synthesis of an Ester of 4-Methoxy-3-methylphenylacetic Acid via Steglich Esterification
Materials:
-
4-Methoxy-3-methylphenylacetic acid
-
Alcohol (e.g., benzyl alcohol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup : To a solution of 4-Methoxy-3-methylphenylacetic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise at 0 °C (ice bath).[19]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.[15] Monitor the reaction by TLC.
-
Reaction Monitoring (TLC) : As with the Fischer esterification, monitor the reaction's progress by TLC, observing the disappearance of the starting acid and the appearance of the product ester.
-
Work-up :
-
Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure ester.[20]
Visualizing the Steglich Esterification Mechanism
Caption: Key intermediates in the Steglich Esterification.
Self-Validating Systems: In-Process Controls and Characterization
To ensure the trustworthiness of these protocols, a series of in-process controls and final product characterizations are essential.
-
TLC Monitoring : As described in the protocols, TLC is a rapid and effective technique to qualitatively assess the progress of the reaction.[21] The retention factor (Rf) values of the starting material and product should be distinct.
-
Spectroscopic Analysis : The structure of the purified ester should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy.
-
¹H NMR : Expect to see characteristic signals for the ester alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester) and shifts in the signals of the protons adjacent to the carbonyl group.
-
¹³C NMR : The carbonyl carbon of the ester will have a characteristic chemical shift in the range of 170-180 ppm.[12]
-
IR Spectroscopy : A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl stretch.
-
-
Purity Assessment : The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility of the ester.
Conclusion
The Fischer-Speier and Steglich esterification methods offer versatile and reliable pathways for the synthesis of esters from 4-Methoxy-3-methylphenylacetic acid. The choice between these methods will depend on the specific alcohol being used and the sensitivity of the substrate to acidic conditions. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can confidently synthesize and purify these valuable compounds for their applications in drug discovery and development.
References
-
Organic Chemistry Portal. Steglich Esterification. [Link][14]
-
Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link][8][12]
-
Chemistry LibreTexts. 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link][5]
-
Scribd. Esterification Reaction | PDF | Thin Layer Chromatography | Chemical Substances. [Link][10]
-
Studylib. TLC Lab: Monitoring Esterification Reaction. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][18]
-
ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link][3]
-
Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link][16]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][4]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link][19]
-
VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. [Link][17]
-
ResearchGate. TLC analysis of the reaction mixture during the esterification of the.... [Link][11]
-
PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]
-
Journal of Chemical Sciences. The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]
-
University of California, Irvine. Lab5 procedure esterification. [Link][7]
-
Metapharmacology. What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid?. [Link][1]
- Google P
-
MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
-
Scientific.net. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link][6]
- Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
-
ResearchGate. (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]
-
YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. columbia.edu [columbia.edu]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. js.vnu.edu.vn [js.vnu.edu.vn]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 相关内容暂不可用 [sigmaaldrich.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Methoxy-3-methylphenylacetic acid
Status: Operational Subject: Troubleshooting Guide & FAQ for Synthetic Anomalies Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Technical Overview
4-Methoxy-3-methylphenylacetic acid (CAS: 4-Methoxy-3-methyl-benzeneacetic acid) is a critical intermediate often utilized in the synthesis of NSAIDs and other bioactive phenylacetic acid derivatives.
The synthesis is deceptively simple but prone to specific failure modes driven by the electron-donating nature of the methoxy/methyl ring system. This guide addresses the two primary synthetic pathways:
-
The Nitrile Hydrolysis Route (Standard Scale-up)
-
The Willgerodt-Kindler Route (Aromatic Ketone Modification)
Interactive Troubleshooting: The Nitrile Hydrolysis Route
Pathway: 4-Methoxy-3-methylbenzyl chloride
Scenario A: "My reaction has stalled, and I see a spot just above the starting material on TLC."
Diagnosis: Incomplete Hydrolysis (Amide Stalling) The hydrolysis of the nitrile proceeds through a primary amide intermediate (4-Methoxy-3-methylphenylacetamide). The conversion of the amide to the acid is the rate-determining step and requires higher activation energy than the initial nitrile hydration.
-
Root Cause: Insufficient acid concentration or temperature. The electron-donating methoxy group deactivates the carbonyl carbon of the amide towards nucleophilic attack by water.
-
Corrective Action:
-
Increase Acid Strength: If using 30% H₂SO₄, increase to 50-60%.
-
Temperature Ramp: Ensure the reaction is at a vigorous reflux (
C). -
Solvent Switch: If using aqueous acid, add glacial acetic acid to solubilize the amide intermediate, ensuring homogeneous kinetics.
-
Scenario B: "I detect a new impurity that tests positive with FeCl₃ (Phenolic)."
Diagnosis: Ether Cleavage (Demethylation)
Critical Warning: The 4-methoxy ether bond is susceptible to acid-catalyzed cleavage, particularly if hydrohalic acids (HBr, HI) or extremely concentrated H₂SO₄ (
-
Mechanism: Protonation of the ether oxygen followed by
(or character) attack by the nucleophile (e.g., Br⁻ or HSO₄⁻), releasing the methyl group. -
Corrective Action:
-
Switch to Base Hydrolysis: Use NaOH (20% aq) with Ethanol. The ether is stable to base.
-
Acid Protocol: If acid is required, strictly limit H₂SO₄ concentration to <50% and avoid halide-containing acids (HCl, HBr) which accelerate cleavage.
-
Scenario C: "The Cyanation step (Chloride Nitrile) gave a low yield and an alcohol byproduct."
Diagnosis: Competitive Hydrolysis (Solvolysis) Benzyl halides are highly reactive.[1] If the cyanation solvent contains water or if the reaction is too slow, water competes with the cyanide ion, forming 4-methoxy-3-methylbenzyl alcohol.
-
Corrective Action:
-
Aprotic Solvent: Use dry Acetone or DMF.
-
Phase Transfer Catalysis (PTC): Use Toluene/Water with TBAB (Tetrabutylammonium bromide). This keeps the cyanide in the organic phase and minimizes water contact time.
-
Interactive Troubleshooting: The Willgerodt-Kindler Route
Pathway: 4-Methoxy-3-methylacetophenone
Scenario D: "The reaction mixture turned into a dark, insoluble tar."
Diagnosis: Polymerization / Thermal Decomposition The Willgerodt reaction involves heating with sulfur and amines (e.g., morpholine). Excess heat causes the electron-rich aromatic ring to undergo oxidative polymerization or sulfur-crosslinking.
-
Corrective Action:
-
Strict Thermal Control: Do not exceed
C. Use a microwave reactor if available for better energy transfer control. -
Stoichiometry: Ensure the amine is in excess (2-3 equivalents) to act as both reactant and solvent, stabilizing the intermediate.
-
Upstream Analysis: Regioisomer Contamination
Issue: "I have an isomeric impurity (~5-10%) that co-crystallizes with my product." Origin: Chloromethylation Regioselectivity
If you synthesized the precursor (benzyl chloride) via chloromethylation of 2-methylanisole:
-
Directing Effects: The Methoxy group (Position 1) is a strong ortho/para director. The Methyl group (Position 2) is a weak ortho/para director.
-
Major Product: Substitution at Position 4 (Para to OMe, Meta to Me).
-
Minor Product (Impurity): Substitution at Position 6 (Ortho to OMe, Meta to Me).
Visual Logic: The steric hindrance of the methyl group at Position 2 blocks substitution at Position 3. However, Position 6 is relatively accessible.
-
Solution: Recrystallize the intermediate benzyl chloride from hexanes/ethyl acetate before proceeding to the nitrile. Isomers are harder to separate at the final acid stage.
Visualizing the Reaction Matrix
The following diagram maps the standard pathways and the specific divergence points for side reactions.
Caption: Reaction tree highlighting the critical branching points for regio-isomerism, solvolysis, and ether cleavage.
Comparison of Hydrolysis Methods
| Feature | Acidic Hydrolysis (H₂SO₄) | Basic Hydrolysis (NaOH) |
| Primary Risk | Demethylation (Ether cleavage) | Incomplete Reaction (Stops at Amide) |
| Kinetics | Fast, but harsh | Slower, requires reflux |
| Impurity Profile | Phenolic byproducts (Dark color) | Amide intermediate (White solid) |
| Workup | Dilute & Extract | Acidify to precipitate |
| Recommendation | Use only if base fails; keep T < 100°C | Preferred Method (Safer for ethers) |
Frequently Asked Questions (FAQ)
Q1: Can I use HCl for the hydrolysis step?
A: Avoid it if possible. Chloride ions are more nucleophilic than sulfate ions and can participate in
Q2: How do I remove the "rotten egg" smell from the Willgerodt reaction? A: The smell is due to sulfur byproducts (H₂S, mercaptans). Treat the reaction waste with bleach (sodium hypochlorite) in a fume hood to oxidize sulfides to sulfates before disposal.
Q3: My final product has a melting point of 105°C, but literature says 120-122°C. Why? A: This depression is classic for Amide Contamination . The amide intermediate often co-precipitates with the acid.
-
Test: Run a TLC. The amide will be much more polar (lower Rf) than the nitrile but less polar than the acid.
-
Fix: Re-subject the solid to 10% NaOH reflux for 4 more hours.
References
-
Nitrile Hydrolysis Protocol (Acidic)
- Source: CN102643192A. "Preparation method of methoxyphenylacetic acid."
- Context: Describes the use of 30-70% H₂SO₄
-
URL:
-
Willgerodt-Kindler Reaction Mechanism
-
Chloromethylation Regioselectivity
-
Source: "Improved Selectivity in the Chloromethylation of Alkylbenzenes." Universita di Torino.[6]
- Context: Discusses para/ortho ratios and the influence of steric hindrance in Friedel-Crafts alkyl
-
URL:
-
-
Demethylation Risks
-
Source: "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation."[7]
- Context: Although focused on BBr3, it establishes the energetic pathways for ether cleavage which parallels strong acid hydrolysis.
-
URL:
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scispace.com [scispace.com]
- 6. iris.unive.it [iris.unive.it]
- 7. researchgate.net [researchgate.net]
common impurities in 4-Methoxy-3-methylphenylacetic acid and their identification
Technical Support Center: Purity Profiling of 4-Methoxy-3-methylphenylacetic Acid
Executive Summary: Why Purity Matters
4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9) is a critical synthetic intermediate, most notably employed in the synthesis of PPAR
Impurities in this intermediate—specifically regioisomers and hydrolysis byproducts—are "sticky." They often possess solubility profiles and chemical reactivities nearly identical to the target molecule. If not removed at this stage, they carry forward into downstream coupling reactions (e.g., thioether formation), creating complex "isobaric" impurities in the final API that are notoriously difficult to separate.
This guide provides a technical breakdown of the common impurity profile, their origins, and validated methods for their identification and removal.[1]
Impurity Origin & Profiling
The industrial synthesis of 4-Methoxy-3-methylphenylacetic acid typically proceeds via the Chloromethylation-Cyanation-Hydrolysis route starting from 2-methylanisole. This pathway defines the impurity landscape.
Diagram 1: Synthesis & Impurity Origin Map
Caption: Flowchart illustrating the primary synthesis route (blue/green) and the specific process points where critical impurities (red/yellow) are generated.
Detailed Impurity Table
| Impurity Type | Common Name | Origin | Relative Retention (RRT)* | Detection Strategy |
| Regioisomer | Impurity A: (2-Methoxy-3-methylphenyl)acetic acid | Reaction Selectivity: Result of chloromethylation occurring ortho to the methoxy group rather than para. | ~0.95 - 1.05 (Critical Pair) | 1H NMR: Look for splitting pattern changes in aromatic protons. HPLC requires high-efficiency columns. |
| Intermediate | Impurity B: 2-(4-Methoxy-3-methylphenyl)acetamide | Incomplete Hydrolysis: The nitrile hydrolysis stalls at the amide stage before converting to the acid. | ~0.60 - 0.80 | LC-MS: +1 mass unit difference is misleading; look for M+H (180 Da) vs Acid (181 Da). Distinct amide carbonyl stretch in IR. |
| Precursor | Impurity C: (4-Methoxy-3-methylphenyl)acetonitrile | Unreacted Intermediate: Failure of the hydrolysis step. | > 1.50 (Late Eluter) | HPLC: Distinct retention time. IR: Sharp peak at ~2250 cm⁻¹ (CN group). |
| Degradant | Impurity D: 4-Methoxy-3-methylbenzoic acid | Oxidation: Oxidative cleavage of the acetic acid side chain (benzylic oxidation). | ~1.10 - 1.20 | LC-MS: Mass loss of 14 Da (CH2). |
*RRT values are approximate and depend heavily on the specific C18 column and pH used.
Analytical Method Development (Troubleshooting)
The most common issue researchers face is the "Ghost Peak" phenomenon, where the target acid co-elutes with its regioisomer (Impurity A), leading to artificially high purity values until the material fails downstream.
Standard HPLC Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Low pH keeps the acid protonated, improving peak shape and retention.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 275 nm (Aromatic absorption).
Troubleshooting Guide
Issue 1: Peak Tailing or Broadening
-
Cause: Ionization of the carboxylic acid group. At neutral pH, the molecule exists as an anion, interacting with residual silanols on the column.
-
Solution: Lower the pH of Mobile Phase A to 2.5 using Phosphoric Acid or TFA. This forces the molecule into its neutral (COOH) state, sharpening the peak.
Issue 2: The "Shoulder" Peak (Resolution < 1.5)
-
Cause: Co-elution of Impurity A (Regioisomer).
-
Solution:
-
Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol. Methanol's different selectivity (pi-pi interactions) often separates phenylacetic acid isomers better than ACN.
-
Lower Temperature: Run the column at 20°C instead of 40°C. Isomer separation is often enthalpy-driven and improves at lower temperatures.
-
Issue 3: Extra Peak at Long Retention Time
-
Cause: Residual Nitrile (Impurity C).
-
Solution: Extend the gradient hold at high % Organic. The nitrile is significantly less polar than the acid and requires high solvent strength to elute.
FAQ: Researcher to Researcher
Q: I see a small impurity peak (+14 Da) in my LC-MS. Is this a methylated byproduct? A: Likely not. In this specific synthesis, a +14 Da shift usually indicates the Methyl Ester derivative (Methyl 4-methoxy-3-methylphenylacetate). This forms if you used Methanol as a solvent during workup or recrystallization in the presence of trace acid. Fix: Switch to Ethanol or Isopropyl Acetate for recrystallization.
Q: Can I remove the regioisomer (Impurity A) by recrystallization? A: It is difficult. Because the isomers are structurally similar, they tend to form solid solutions.
-
Recommendation: If Isomer content is >1%, perform a reslurry in cold Toluene/Hexane (1:4). The linear para-isomer (Target) generally packs better and crystallizes, while the "bent" ortho-isomer (Impurity A) remains in the mother liquor.
Q: Why is my yield low during the hydrolysis of the nitrile? A: The steric hindrance from the methyl group at position 3 (ortho to the side chain) can slow down the hydrolysis of the amide intermediate.
-
Protocol Adjustment: Ensure you are using high-concentration NaOH (4M+) and refluxing for at least 12-16 hours. Monitor the disappearance of the Amide peak (Impurity B) by HPLC before quenching.
Diagnostic Decision Tree
Use this logic flow to identify your specific purity issue.
Caption: Diagnostic logic for rapid identification of impurity classes based on chromatographic behavior.
References
-
Synthesis of Phenylacetic Acid Derivatives
- Title: Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid.
- Source: PubMed (NIH)
-
URL:[Link]
-
GW501516 (Cardarine)
-
Chemical Properties & Safety Data
-
General Impurity Profiling in Phenylacetic Acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling studies and biological evaluation of fluorine substituted analogs of GW 501516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-3-methylphenylacetonitrile | C10H11NO | CID 144729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-3-methylphenylacetic Acid
[1][2][3][4]
Executive Technical Overview
The synthesis of 4-Methoxy-3-methylphenylacetic acid (MMPA) is a critical workflow in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.[1][2][3][4] While the molecule appears structurally simple, its scale-up is frequently plagued by regioselectivity issues and the formation of polymeric tars.[2][3]
The industry-standard route involves the chloromethylation of 2-methylanisole , followed by cyanidation and hydrolysis .[1][2][3] This guide addresses the specific physicochemical challenges encountered when moving this chemistry from gram to kilogram scale.
Core Synthesis Pathway
Critical Process Parameters & Troubleshooting (Q&A)
Phase 1: Chloromethylation (The "Tar" Stage)
Context: This electrophilic aromatic substitution is the most hazardous step.[2][4][5] The methoxy group strongly activates the ring, making the substrate prone to over-reaction (dimerization) and exothermic runaways.[3]
Q1: We are observing a significant exotherm and the formation of a solid, insoluble mass in the reactor. What is happening? Diagnosis: You are likely experiencing uncontrolled polymerization or diarylmethane formation .[2][3][4][5]
-
Mechanism: The highly reactive benzyl chloride product can act as an electrophile, reacting with unreacted 2-methylanisole to form a dimer (diarylmethane).[2][3][4] This dimer can react further, leading to cross-linked polymers (tars).[3][4]
-
Corrective Action:
-
Dilution: Ensure a minimum solvent volume (e.g., Dichloromethane or DCE) of 5-7 volumes relative to the substrate.[2][3][4][5] Neat reactions are forbidden at scale.[2][3][4][5]
-
Reagent Control: Do not add the Lewis acid (ZnCl
) all at once. Use a dosing pump to add the catalyst or the chloromethylating agent (Formaldehyde/HCl) over 2–4 hours, maintaining C.[3] -
Quench Protocol: Have a pre-cooled water quench ready. The reaction must be stopped immediately upon reaching >95% conversion to prevent product degradation.[3][4][5]
-
Q2: Our HPLC shows 15% of an impurity with a similar retention time. Is this the ortho-isomer? Diagnosis: Yes, this is likely 2-methoxy-3-methylbenzyl chloride (substitution at the 6-position).[1][2][3][4]
-
Causality: The methoxy group directs ortho and para.[2][4][5] While the para position (4) is sterically favored, higher reaction temperatures increase the energy available to overcome the activation barrier for ortho substitution (position 6).[3]
-
Solution:
Phase 2: Cyanidation (The Interface Issue)
Context: This nucleophilic substitution often uses Phase Transfer Catalysis (PTC) to avoid homogeneous solvents like DMSO, which are hard to remove.[2][3]
Q3: The reaction stalls at 60-70% conversion despite excess NaCN. Why? Diagnosis: This is a mass transfer limitation or catalyst poisoning .[2][3][4][5]
-
Mechanism: In a biphasic system (Water/Toluene), the reaction occurs at the interface or via the shuttle mechanism.[3] If the stirring rate is insufficient (low Reynolds number), the surface area for transfer drops.[3] Additionally, if the benzyl chloride hydrolyzed to the alcohol (due to high pH in the aqueous phase), the alcohol can inhibit the PTC.[3]
-
Corrective Action:
-
Agitation: Increase impeller speed. For reactors >50L, ensure a Weber number sufficient for emulsion formation.[4][5]
-
Catalyst: Use Tetrabutylammonium bromide (TBAB) or Aliquat 336 at 1–3 mol%.[2][3][4][5]
-
pH Control: Buffer the aqueous cyanide solution to pH 8–9. High alkalinity (pH >11) promotes hydrolysis of the benzyl chloride to the benzyl alcohol side product.[3][5]
-
Phase 3: Hydrolysis (The Final Polish)
Context: Converting the nitrile to the acid.[2][5]
Q4: The product is highly colored (brown/red) after acid hydrolysis. How do we remove this? Diagnosis: The color comes from oxidized phenolic impurities or traces of the polymerization from Step 1 carried through.[2][5]
-
Solution:
-
Oxidative Bleaching (Caution): Do not use oxidants.[2][3][4][5]
-
Base/Acid Swing:
-
Dissolve the crude acid in 10% NaOH (The product forms a water-soluble salt).[2][3][4][5]
-
Extract the aqueous layer with Toluene or MTBE.[2][3][4][5] This removes non-acidic organic tars.[2][3][4][5]
-
Treat the aqueous phase with activated carbon (e.g., Norit SX Ultra) at 50°C for 30 mins.
-
Filter and acidify with HCl to precipitate the pure white product.
-
-
Visualized Workflows
Diagram 1: Synthesis & Impurity Pathway
This flow chart illustrates the critical divergence points where impurities are generated.[2][3][4][5]
Caption: Synthesis pathway highlighting critical impurity divergence points in the chloromethylation step.
Diagram 2: Purification Decision Tree
A logic gate for purifying the crude acid based on impurity profile.[2][4][5]
Caption: Decision matrix for purification strategies based on the physical state of the crude isolate.
Data Summary: Solvent & Catalyst Selection
Table 1: Cyanidation Reaction Optimization (Step 2) Comparative data for converting the benzyl chloride to nitrile.
| Parameter | Condition A (Recommended) | Condition B (Avoid) | Impact on Scale-Up |
| Solvent System | Toluene / Water (Biphasic) | DMF or DMSO (Homogeneous) | DMF is difficult to recover and poses thermal risks during distillation.[1][2][3][4] |
| Catalyst | TBAB (1-3 mol%) | None | Without PTC, reaction times exceed 24h, increasing hydrolysis byproducts.[2][3][4] |
| Temperature | 60°C - 80°C | >100°C | High temps promote polymerization of the benzyl chloride.[1][2][3][4][5] |
| pH of Aqueous Phase | 8.0 - 9.5 | >11.0 | High pH rapidly hydrolyzes the chloride to Benzyl Alcohol (dead-end impurity).[1][2][3][4] |
References
-
Preparation method of methoxyphenylacetic acid. (2012). Patent CN102643192A.[2][3][4][5] Google Patents. Link
-
Synthesis of 4-Methoxy-3-methylphenylacetonitrile. (2025). PubChem Compound Summary. National Center for Biotechnology Information.[2][3][4][5] Link[1][2][3][4]
-
Chloromethylation of Aromatic Compounds. (1975).[2][3][4][5] Organic Reactions.[2][3][4][5][6][7][8][9][10] Wiley Online Library.[2][3][4][5] (General reference for the mechanism and hazards of chloromethylation).
-
Process for the preparation of phenylacetic acid derivatives. (2009). Patent CN100455557C.[2][3][4][5] Google Patents. Link
-
4-Methoxy-3-methylphenylacetic acid Product Data. Chem-Impex International.[1][2][3][4][5] Link
Disclaimer: The protocols described involve hazardous chemicals (Cyanides, Alkylating agents).[3] All scale-up activities must be preceded by a rigorous Process Safety Hazard Assessment (PHA).[1][2][3][4]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 4-Methoxy-3-methylphenylacetonitrile | C10H11NO | CID 144729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
- 10. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
minimizing byproduct formation in 4-Methoxy-3-methylphenylacetic acid synthesis
Executive Summary & Process Logic
This guide addresses the critical quality attributes (CQAs) in the synthesis of 4-Methoxy-3-methylphenylacetic acid (CAS: 4513-73-9). While this compound is a vital intermediate for various pharmaceutical targets (including PPAR agonists and NSAIDs), its synthesis via the classical Chloromethylation-Cyanation-Hydrolysis route is prone to specific impurity profiles that degrade yield and downstream efficacy.
The core technical challenge lies in the electrophilic aromatic substitution (EAS) step. The starting material, 2-methylanisole , contains two directing groups (methoxy and methyl) that compete, leading to regioisomeric byproducts. Furthermore, the high reactivity of the benzylic halide intermediate often leads to dimerization (Friedel-Crafts alkylation).
This guide prioritizes kinetic control strategies to maximize the 4-position selectivity and minimize polymerization.
Process Visualization & Critical Control Points
The following diagram maps the standard synthesis workflow against critical impurity formation pathways. Use this to identify where your process might be deviating.
Figure 1: Reaction pathway highlighting the divergence between target synthesis (Green) and critical impurity formation (Red/Yellow).
Troubleshooting & Optimization (Q&A)
Part A: The Chloromethylation Step (The "Make or Break" Stage)
Q1: We are observing high levels (5-8%) of a regioisomer in the first step. How do we suppress the 6-position substitution? A: The methoxy group at position 1 is a strong ortho, para-director. While the 4-position (para) is sterically favored, the 6-position (ortho) is electronically active.
-
Root Cause: Elevated reaction temperatures (>15°C) provide enough energy to overcome the steric barrier of the 6-position.
-
Corrective Action: Implement strict cryogenic kinetic control . Maintain the reaction temperature between 0°C and 5°C .
-
Mechanistic Insight: The activation energy (
) for para-substitution is lower than for ortho-substitution due to steric hindrance from the methoxy group. Lower temperatures exclusively access the lower pathway (para).
Q2: Our product is contaminated with a gummy, insoluble "tar." What is this, and how do we stop it? A: This is likely a poly-benzylated oligomer or diarylmethane dimer .
-
Root Cause: This occurs via a secondary Friedel-Crafts alkylation where the newly formed benzyl chloride acts as an electrophile and attacks unreacted 2-methylanisole.
-
Corrective Action:
-
High Dilution: Increase the solvent volume (e.g., cyclohexane or acetic acid) to reduce the collision probability between product and starting material.
-
Stop Early: Do not chase 100% conversion. Quench the reaction at 85-90% conversion . The remaining starting material is easier to distill off than the dimer is to remove.
-
Catalyst Control: If using ZnCl₂, limit the load to 0.2-0.3 equivalents. Excess Lewis acid catalyzes the secondary alkylation.
-
Part B: Cyanation & Hydrolysis
Q3: During cyanation, we see significant hydrolysis to the alcohol (benzyl alcohol derivative). Why?
A: This is a competitive substitution reaction (
-
Protocol Adjustment:
-
Ensure the organic solvent (e.g., Toluene) and aqueous cyanide solution are efficiently mixed.
-
Use a Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (1-2 mol%) is essential to shuttle cyanide ions into the organic phase, accelerating the
cyanation over the aqueous hydrolysis [1].
-
Q4: The final acid product contains 2-3% amide impurity even after reflux. Is the hydrolysis failing? A: Nitrile hydrolysis proceeds through a stable amide intermediate. If the reaction is stopped too early or the pH is not extreme enough, the amide persists.
-
Troubleshooting:
-
Acid vs. Base: Alkaline hydrolysis (NaOH/H₂O) is generally faster and cleaner for this substrate than acid hydrolysis. The carboxylate salt remains soluble, while non-acidic impurities can be extracted with an organic solvent before acidification.
-
Time/Temp: Ensure a rolling reflux (>100°C) for at least 4-6 hours. Monitor the disappearance of the amide peak (approx. 1650 cm⁻¹ IR or distinct HPLC shift) before cooling.
-
Impurity Profile & Remediation Table
| Impurity Type | Chemical Identity | Origin | Remediation Strategy |
| Regioisomer | 2-Methoxy-3-methylphenylacetic acid | Ortho-attack during chloromethylation | Crystallization: Recrystallize the final acid from Toluene/Heptane. The para-isomer packs better and crystallizes first. |
| Dimer | Bis(4-methoxy-3-methylphenyl)methane | Friedel-Crafts alkylation (Step 1) | Distillation: Distill the benzyl chloride intermediate under high vacuum before the cyanation step. |
| Amide | 2-(4-Methoxy-3-methylphenyl)acetamide | Incomplete hydrolysis (Step 3) | Reprocess: Dissolve impure solid in 10% NaOH, reflux for 2 hours, then re-acidify. |
| Des-methyl | 4-Hydroxyphenylacetic acid deriv.[1] | Ether cleavage by strong Lewis Acids | Catalyst Switch: Avoid AlCl₃; use milder ZnCl₂ or SnCl₄ for chloromethylation [2]. |
Optimized Experimental Protocol
Objective: Synthesis of 4-Methoxy-3-methylphenylacetic acid with <0.5% Regioisomer content.
Step 1: Regioselective Chloromethylation
-
Setup: Charge a reactor with 2-methylanisole (1.0 eq) , Paraformaldehyde (1.2 eq) , and Conc. HCl (3.0 eq) . Add ZnCl₂ (0.2 eq) .
-
Reaction: Cool the mixture to 0-5°C . Bubble anhydrous HCl gas (if available) or stir vigorously.
-
Control: Maintain temperature <10°C. Stir for 4-6 hours.
-
Workup: Quench with ice water. Extract with Toluene. Wash organic layer with sat.[2] NaHCO₃ (removes acidic impurities). Do not distill the crude if dimer content is high; proceed directly or use short-path distillation.
Step 2: Phase-Transfer Cyanation
-
Setup: To the toluene solution from Step 1, add 30% aq. NaCN (1.2 eq) and TBAB (0.02 eq) .
-
Reaction: Heat to 80°C for 4 hours.
-
Workup: Separate layers. Wash organic layer with water to remove cyanide salts (Treat waste with bleach!).
Step 3: Hydrolysis & Purification
-
Hydrolysis: Add 30% NaOH (2.0 eq) to the organic layer. Reflux to remove ammonia (monitor off-gassing).
-
Isolation: Cool to room temperature. The product is in the aqueous phase as the sodium salt.
-
Extraction (Purification): Wash the aqueous phase with Ethyl Acetate (removes non-acidic organics/dimers).
-
Precipitation: Acidify the aqueous phase to pH 1-2 with Conc. HCl. The product will precipitate.[3]
-
Final Polish: Recrystallize from Water/Ethanol (80:20) or Toluene .
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link
-
Olah, G. A., & Tolgyesi, W. S. (1964).[4] Friedel-Crafts and Related Reactions. Interscience. (Foundational text on Lewis Acid selectivity).
-
Dengel, F. (1947). Preparation of p-Methoxyphenylacetonitrile. Organic Syntheses, Coll. Vol. 3, p.347. Link (Classic route validation).
-
Chem-Impex. (n.d.).[5] 4-Methoxy-3-methylphenylacetic acid Product Data. Link
-
Vertex Patent Search. (2013). Process for preparation of phenylacetic acid derivatives.[6][7][8] Google Patents. Link
Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) and local regulations regarding the handling of Cyanides and strong acids.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 3. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 4. iris.unive.it [iris.unive.it]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
method refinement for accurate quantification of 4-Methoxy-3-methylphenylacetic acid
This guide serves as a specialized technical support resource for the quantification of 4-Methoxy-3-methylphenylacetic acid (MMPA) . It is designed for analytical chemists and researchers encountering specific challenges with sensitivity, isomer separation, and matrix interference.
Analyte: 4-Methoxy-3-methylphenylacetic acid (CAS: 4513-73-9) Molecular Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol Primary Application: Pharmaceutical intermediate analysis, impurity profiling, and metabolite quantification.
Chromatographic Method Development (HPLC/UPLC)
Q: I am observing significant peak tailing for MMPA on my C18 column. How can I correct this?
A: Peak tailing for phenylacetic acid derivatives like MMPA is typically caused by secondary interactions between the carboxylic acid moiety and residual silanol groups on the stationary phase.
-
The Causality: At neutral pH, the carboxyl group (pKa ~4.2–4.5) is ionized (
), increasing repulsion from the C18 pores and interaction with positively charged silanols. -
The Fix:
-
Low pH Mobile Phase: Maintain mobile phase pH between 2.5 and 3.0 using 0.1% Formic Acid or dilute Phosphoric Acid. This suppresses ionization (
), ensuring the analyte remains neutral and interacts hydrophobically with the stationary phase. -
End-Capped Columns: Switch to a high-purity, fully end-capped column (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus) to minimize silanol activity.
-
Q: How do I separate MMPA from its structural isomer, 3-Methoxy-4-methylphenylacetic acid?
A: Standard C18 columns often fail to resolve positional isomers due to identical hydrophobicity. You must leverage
-
Protocol Refinement: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: The biphenyl rings in the stationary phase interact differently with the electron density of the aromatic ring depending on the position of the methoxy (electron-donating) and methyl groups. This creates a selectivity difference not possible with alkyl-chain (C18) phases.
-
Solvent Choice: Use Methanol instead of Acetonitrile as the organic modifier. Methanol facilitates
- interactions, whereas Acetonitrile can suppress them.
Recommended Gradient Parameters (UPLC)
| Parameter | Setting |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 5% B (Hold) 1-6 min: 5% -> 95% B 6-8 min: 95% B (Wash) |
Mass Spectrometry & Detection (LC-MS/MS)[1][2]
Q: My sensitivity in ESI(+) mode is negligible. Should I switch to APCI?
A: While APCI is an option, ESI(-) (Negative Electrospray Ionization) is the standard for acidic analytes like MMPA.
-
The Logic: The carboxylic acid group deprotonates easily to form the
ion ( 179). Forcing ESI(+) requires protonation of the ether or carbonyl oxygen, which is energetically unfavorable and leads to poor sensitivity. -
Optimization:
-
Precursor Ion: 179.1 (
) -
Product Ion 1 (Quant): 135.1 (Loss of
, characteristic of carboxylic acids). -
Product Ion 2 (Qual): 119.1 or 91.1 (Tropylium ion formation).
-
Q: I require ESI(+) for multiplexing with basic drugs. How can I detect MMPA?
A: If you must use positive mode, you cannot analyze native MMPA. You must perform Derivatization .
-
Protocol: Use 4-bromo-N-methylbenzylamine (4-BNMA) or similar amine-coupling agents.[1]
-
Mechanism: This converts the carboxylic acid into an amide, which protonates readily in ESI(+). The bromine tag also provides a unique isotopic pattern (
) that aids in filtering out matrix noise. -
Reference: See Sobolev et al.[2] for phenyl-acid derivatization strategies [1].
Sample Preparation & Extraction
Q: Direct protein precipitation (PPT) is yielding high matrix effects (>20% suppression). What is the alternative?
A: PPT often leaves phospholipids that co-elute with phenylacetic acids. Liquid-Liquid Extraction (LLE) is superior for this lipophilic acid.
-
The Protocol (Self-Validating):
-
Acidify: Add 20 µL of 1M HCl to 200 µL plasma (pH < 3). Validation Check: Analyte must be uncharged to extract into organic solvent.
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Vortex 5 min.
-
Separate: Centrifuge and transfer supernatant.
-
Dry & Reconstitute: Evaporate under
and reconstitute in Mobile Phase A.
-
-
Why MTBE? It forms a clear upper layer (unlike chloroform) and extracts aromatic acids efficiently while leaving polar matrix components behind.
Comparison of Extraction Methods
| Method | Recovery (%) | Matrix Effect (%) | Suitability |
| Protein Precip (MeOH) | >95% | -25% (Suppression) | Rapid screening only |
| LLE (MTBE, Acidic) | 85-90% | <10% | Gold Standard for Quantification |
| SPE (Mixed Mode MAX) | >90% | <5% | Best for ultra-low trace analysis |
Visualized Workflows
Figure 1: Method Development Decision Tree
Caption: Logical flow for selecting the optimal chromatographic and detection parameters based on analyte behavior.
Figure 2: Sample Preparation Workflow (LLE)
Caption: Step-by-step Liquid-Liquid Extraction protocol minimizing matrix effects for acidic metabolites.
References
-
Sobolev, P. D., et al. (2023).[2] "Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites...". Metabolites, 13(11), 1128.[2]
- Context: Validates UPLC-MS/MS conditions for phenyl-containing acids and discusses protein precipitation limit
-
Santa Cruz Biotechnology. "4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9) Product Data."
- Context: Verification of physicochemical properties and CAS identity.
-
Han, J., et al. (2017). "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids."[1] Chromatographia, 81, 19-27.
- Context: Authoritative method for derivatizing carboxylic acids (using 4-BNMA) to enable high-sensitivity ESI(+) detection.
-
PubChem. "4-Methoxyphenylacetic Acid (Analogous Compound Data)."
- Context: Used for structural analogy and pKa estim
Sources
- 1. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 4-Methoxy-3-methylphenylacetic acid during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for 4-Methoxy-3-methylphenylacetic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical information and practical advice to ensure the integrity of this valuable compound throughout its storage and use in your experiments. This resource is structured as a dynamic question-and-answer hub, addressing common concerns and troubleshooting potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Methoxy-3-methylphenylacetic acid to ensure its long-term stability?
To maintain the purity and potency of 4-Methoxy-3-methylphenylacetic acid, it is crucial to store it under conditions that minimize exposure to environmental factors known to promote chemical degradation. Based on the chemical properties of phenylacetic acid derivatives and related methoxy-substituted aromatic compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is ideal for long-term storage. Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation. The container should be tightly sealed to prevent the ingress of air and moisture.
-
Light: Protect from light. Use amber vials or store the container in a dark place to prevent photodegradation.
-
Moisture: The compound is susceptible to hydrolysis. Ensure the storage container is well-sealed and stored in a desiccator, especially in humid environments.
Q2: What are the visible signs that my sample of 4-Methoxy-3-methylphenylacetic acid may have degraded?
Visual inspection can often provide the first clues of chemical degradation. While subtle changes may only be detectable by analytical techniques, you should be vigilant for the following:
-
Color Change: A noticeable change from its typical white to off-white crystalline powder to a yellow or brownish hue can indicate the formation of degradation products.
-
Change in Physical State: Caking, clumping, or the appearance of an oily substance in the solid material can suggest the absorption of moisture and potential hydrolysis.
-
Odor: While 4-Methoxy-3-methylphenylacetic acid has a faint, characteristic odor, a significant change or the development of a pungent or unusual smell could be a sign of degradation.
-
Insolubility: If you observe that a previously soluble batch of the compound now has difficulty dissolving in the same solvent, it may be due to the formation of insoluble degradation products.
Q3: What are the likely degradation pathways for 4-Methoxy-3-methylphenylacetic acid?
Based on its chemical structure, 4-Methoxy-3-methylphenylacetic acid is susceptible to several degradation pathways. While specific experimental data for this exact molecule is limited, we can infer the most probable degradation mechanisms from studies on similar compounds.[1][2] These include:
-
Oxidation: The phenylacetic acid moiety can be susceptible to oxidation, potentially leading to the formation of various oxidized species. The presence of electron-donating methoxy and methyl groups on the aromatic ring can influence the rate and regioselectivity of this process.
-
Hydrolysis: The methoxy (ether) group can undergo hydrolysis under acidic or basic conditions, although this is generally less facile for aryl ethers compared to alkyl ethers. More likely, the presence of moisture can facilitate other degradation reactions.
-
Photodegradation: Aromatic carboxylic acids are known to be susceptible to photodegradation.[3] Exposure to light, particularly UV light, can induce decarboxylation or other photochemical reactions, leading to a complex mixture of degradation products.
Below is a diagram illustrating the potential degradation pathways for 4-Methoxy-3-methylphenylacetic acid.
Caption: Potential degradation pathways of 4-Methoxy-3-methylphenylacetic acid.
Troubleshooting Guide
If you suspect that your sample of 4-Methoxy-3-methylphenylacetic acid has degraded, follow this step-by-step troubleshooting guide.
Step 1: Quarantine and Document
-
Immediately isolate the suspected batch to prevent its use in further experiments.
-
Document all observations, including any visual changes, changes in solubility, and any unexpected experimental results. Note the storage conditions and the age of the compound.
Step 2: Preliminary Assessment - Thin Layer Chromatography (TLC)
A simple TLC analysis can provide a quick indication of the presence of impurities.
-
Protocol:
-
Prepare a solution of your suspect compound in a suitable solvent (e.g., ethyl acetate).
-
Prepare a solution of a trusted, new batch of 4-Methoxy-3-methylphenylacetic acid (if available) as a reference.
-
Spot both solutions on a TLC plate (e.g., silica gel).
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
-
Interpretation: The appearance of additional spots in the lane of the suspect compound that are not present in the reference lane indicates the presence of impurities, which may be degradation products.
Step 3: Confirmatory Analysis - High-Performance Liquid Chromatography (HPLC)
For a more definitive assessment of purity, a stability-indicating HPLC method is recommended.[4][5][6][7][8]
-
Objective: To separate the parent compound from any potential degradation products and to quantify its purity.
-
General HPLC Parameters (starting point, may require optimization):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Procedure:
-
Prepare a standard solution of a known concentration from a reliable reference sample.
-
Prepare a solution of the suspect sample at the same concentration.
-
Inject both solutions into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of the parent compound in the suspect sample is indicative of degradation.
-
Calculate the purity of the suspect sample by dividing the peak area of the parent compound by the total peak area of all components.
-
The following diagram outlines the troubleshooting workflow.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
To proactively prevent degradation, adhere to the following best practices:
-
Receiving the Compound: Upon receipt, immediately transfer the compound to a tightly sealed, light-resistant container (e.g., amber glass vial).
-
Inert Atmosphere: If the compound is to be stored for an extended period, flush the container with an inert gas like argon or nitrogen before sealing.
-
Storage Location: Place the container in a refrigerator at 2-8°C.
-
Desiccation: For added protection against moisture, store the container within a desiccator containing a suitable desiccant.
-
Dispensing: When removing a portion of the compound, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. Work quickly and in a low-humidity environment if possible. Reseal the container tightly and purge with inert gas before returning to storage.
-
Solution Storage: If the compound is in solution, store it at 2-8°C or frozen at -20°C. For long-term storage, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Protect solutions from light.
Protocol 2: Performing a Basic Forced Degradation Study
A forced degradation study can help you understand the stability of 4-Methoxy-3-methylphenylacetic acid under your specific experimental conditions and validate your analytical method.[1][2][10][11][12]
Disclaimer: This is a basic protocol for informational purposes. Always perform a thorough risk assessment and adhere to all safety guidelines in your laboratory.
Materials:
-
4-Methoxy-3-methylphenylacetic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber or a UV lamp
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-Methoxy-3-methylphenylacetic acid in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before injection into the HPLC.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Data Interpretation:
-
Monitor the appearance of new peaks and the decrease in the peak area of the parent compound over time.
-
This will provide information on the degradation rate and the number of degradation products formed under each stress condition.
The following table summarizes the forced degradation conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 60°C | 24 hours |
| Thermal (Solution) | - | 60°C | 24 hours |
| Photodegradation | Light (ICH Q1B) | Ambient | As per guidelines |
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formul
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Computer Vision for Understanding Catalyst Degradation Kinetics.
- A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
- Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
- (PDF) Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formul
- Chromatographic separations of arom
- 4.
- Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- (PDF) Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms.
- Colorimetric Determination of Peroxides: A New Paper-Based Sensor for Detecting Hexamethylene Triperoxide Diamine (HMTD). MDPI.
- Chapter 4 Examples of Using Advanced Analytical Techniques to Investigate the Degradation of Photographic Materials.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- KEGG Degradation of aromatic compounds - Reference p
- Photodegradation of methoxy substituted curcuminoids. PubMed.
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Methoxy-3-methylphenylacetic Acid: A Comparative Analysis within the Phenylacetic Acid Class
For researchers, scientists, and professionals in drug development, the selection of chemical scaffolds and intermediates is a critical decision that profoundly impacts the trajectory of a research program. Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide provides an in-depth comparative analysis of 4-Methoxy-3-methylphenylacetic acid, positioning it against other key phenylacetic acids to inform rational drug design and synthetic strategy.
Introduction to the Phenylacetic Acid Scaffold: A Privileged Structure in Drug Discovery
The phenylacetic acid motif, characterized by a phenyl ring linked to a carboxylic acid moiety through a methylene group, is a recurring feature in a diverse array of pharmaceuticals.[2] Its prevalence stems from its ability to mimic the carboxylate side chain of amino acids, enabling interactions with a variety of biological targets. Notably, this scaffold is central to the development of many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
4-Methoxy-3-methylphenylacetic Acid: Physicochemical Properties and Synthetic Overview
4-Methoxy-3-methylphenylacetic acid is a white to off-white crystalline powder. The presence of the methoxy and methyl groups on the phenyl ring significantly influences its electronic and steric properties, thereby modulating its reactivity and biological activity. These substitutions can enhance solubility in organic solvents and provide handles for further chemical modification, making it a versatile intermediate in organic synthesis.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | Chem-Impex[3] |
| Molecular Weight | 180.20 g/mol | Chem-Impex[3] |
| Melting Point | 89-97 °C | Chem-Impex[3] |
| Appearance | White to off-white crystalline powder | Chem-Impex[3] |
Synthetic Strategy: A Generalized Protocol
The synthesis of 4-Methoxy-3-methylphenylacetic acid can be achieved through various established routes for phenylacetic acid derivatives. A common and effective method involves the Willgerodt-Kindler reaction followed by hydrolysis. This approach offers a reliable pathway from readily available starting materials.
Caption: A generalized workflow for the synthesis of 4-Methoxy-3-methylphenylacetic acid.
Experimental Protocol: Synthesis of 4-Methoxy-3-methylphenylacetic Acid via the Willgerodt-Kindler Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxy-3-methylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of concentrated hydrochloric acid or sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the thiomorpholide intermediate.
-
Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Methoxy-3-methylphenylacetic acid.
Comparative Analysis: Performance Against Other Phenylacetic Acids
The true value of a synthetic intermediate or drug candidate is best understood through direct comparison with established alternatives. This section evaluates 4-Methoxy-3-methylphenylacetic acid in the context of other key phenylacetic acids, focusing on their potential as anti-inflammatory agents.
The Role of Phenylacetic Acids as Anti-Inflammatory Agents
Many phenylacetic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] The efficacy and side-effect profile of an NSAID are often related to its relative selectivity for COX-1 versus COX-2.
Caption: The mechanism of action of phenylacetic acid-based NSAIDs.
In Vitro Evaluation: Cyclooxygenase (COX) Inhibition Assay
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a framework for determining the COX inhibitory activity of test compounds.
-
Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid in the same buffer.
-
Incubation: In a 96-well plate, add the enzyme, a cofactor such as hematin, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Termination: After a defined incubation period (e.g., 10-20 minutes) at 37°C, terminate the reaction by adding a strong acid (e.g., 1 M HCl).
-
Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Comparative IC₅₀ Values of Phenylacetic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.0206 | 0.103 | 0.2 | [4][5] |
| Ibuprofen | ~2.2 | ~21 | ~0.1 | [6] |
| 4-Biphenylacetic acid | - | - | - | Binds to GHB sites[7] |
| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | - | - | Potent anti-inflammatory | [8] |
Note: Data for 4-Methoxy-3-methylphenylacetic acid is not available in the cited literature. The table provides a reference for comparison with structurally related compounds.
Based on the SAR of phenylacetic acids, the methoxy and methyl substituents on the phenyl ring of 4-Methoxy-3-methylphenylacetic acid are expected to influence its binding to the active site of COX enzymes. The electron-donating nature of these groups may affect the acidity of the carboxylic acid and the overall lipophilicity of the molecule, which are critical determinants of COX inhibition.[9]
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week.
-
Grouping and Dosing: Randomly divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin or diclofenac), and test groups receiving different doses of 4-Methoxy-3-methylphenylacetic acid. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10][11][12]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
The anti-inflammatory efficacy of 4-Methoxy-3-methylphenylacetic acid in this model would provide crucial data on its in vivo potency and duration of action, allowing for a direct comparison with established NSAIDs.
Spectroscopic Characterization: A Key to Structural Integrity
Confirmation of the chemical structure and purity of 4-Methoxy-3-methylphenylacetic acid is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.
Comparative Spectral Features
| Spectroscopic Technique | Phenylacetic Acid | 4-Methoxyphenylacetic Acid | 4-Methoxy-3-methylphenylacetic Acid (Expected) |
| ¹H NMR (ppm) | ~10-12 (COOH), 7.2-7.4 (Ar-H), 3.6 (CH₂) | ~10-12 (COOH), 6.8-7.2 (Ar-H), 3.8 (OCH₃), 3.5 (CH₂) | ~10-12 (COOH), 6.7-7.1 (Ar-H), 3.8 (OCH₃), 3.6 (CH₂), 2.2 (Ar-CH₃) |
| ¹³C NMR (ppm) | ~178 (C=O), 127-134 (Ar-C), 41 (CH₂) | ~178 (C=O), 114-158 (Ar-C), 55 (OCH₃), 40 (CH₂) | ~178 (C=O), 112-158 (Ar-C), 55 (OCH₃), 40 (CH₂), 16 (Ar-CH₃) |
| IR (cm⁻¹) | ~3000 (O-H), ~1700 (C=O) | ~3000 (O-H), ~1700 (C=O), ~1250 (C-O) | ~3000 (O-H), ~1700 (C=O), ~1250 (C-O) |
The expected NMR and IR spectra for 4-Methoxy-3-methylphenylacetic acid can be predicted based on the analysis of its structural analogues.[13][14][15] These spectroscopic fingerprints are crucial for quality control and for ensuring the integrity of the compound in further studies.
Conclusion and Future Directions
4-Methoxy-3-methylphenylacetic acid presents itself as a valuable and versatile building block within the phenylacetic acid class. Its unique substitution pattern offers potential advantages in terms of modulating physicochemical properties and biological activity. While direct comparative data on its anti-inflammatory efficacy is currently limited, the established protocols and structure-activity relationships outlined in this guide provide a robust framework for its evaluation.
Future research should focus on obtaining quantitative data, such as COX inhibition IC₅₀ values and in vivo efficacy in animal models of inflammation and pain. Such studies will be instrumental in fully elucidating the therapeutic potential of 4-Methoxy-3-methylphenylacetic acid and its derivatives, paving the way for the development of novel and improved therapeutic agents.
References
-
IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. (n.d.). Retrieved January 30, 2026, from [Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2021). MDPI. Retrieved January 30, 2026, from [Link]
-
Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. (n.d.). Retrieved January 30, 2026, from [Link]
-
TABLE 2 Summary of in vitro COX inhibition assays IC 50 values reflect... (n.d.). Retrieved January 30, 2026, from [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (2005). PubMed. Retrieved January 30, 2026, from [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. (2011). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (1976). PubMed. Retrieved January 30, 2026, from [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2 ... (2011). PubMed. Retrieved January 30, 2026, from [Link]
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013). Google Patents.
-
Diclofenac. (2023). StatPearls - NCBI Bookshelf. Retrieved January 30, 2026, from [Link]
-
2.7. Carrageenan-induced paw edema assay. (2018). Bio-protocol. Retrieved January 30, 2026, from [Link]
-
A Review on Diclofenac Sodium: Pharmacological Properties and Recent Advancements. (2023). IJFMR. Retrieved January 30, 2026, from [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). MDPI. Retrieved January 30, 2026, from [Link]
-
Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. (1984). PubMed. Retrieved January 30, 2026, from [Link]
-
Comparison of the Efficacy of Different Concentrations of Diclofenac Sodium Phonophoresis (1.16% vs 2.32%) in Patients with Knee. (2016). PubMed. Retrieved January 30, 2026, from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). PMC - NIH. Retrieved January 30, 2026, from [Link]
Sources
- 1. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to the Spectroscopic Differentiation of 4-Methoxy-3-methylphenylacetic Acid and Its Isomers
In the fields of medicinal chemistry and materials science, the precise identification of constitutional isomers is not merely a procedural formality; it is a critical determinant of a substance's biological activity, toxicity, and physical properties. Phenylacetic acid derivatives, for instance, form the backbone of many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The addition of seemingly minor substituents, such as methoxy and methyl groups, creates a landscape of isomers where each unique structure possesses a distinct electronic and steric profile.
This guide provides an in-depth spectroscopic comparison of 4-methoxy-3-methylphenylacetic acid and its key positional isomers: 4-methoxy-2-methylphenylacetic acid, 3-methoxy-4-methylphenylacetic acid, and 2-methoxy-5-methylphenylacetic acid. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously distinguish between these closely related molecules. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide a robust, self-validating framework for analysis.
Core Structures Under Investigation
The isomers under comparison share the same molecular formula, C₁₀H₁₂O₃, and molecular weight (180.20 g/mol ), but differ in the substitution pattern on the phenyl ring. Understanding these structural differences is key to interpreting the subsequent spectroscopic data.
Figure 1: Chemical structures of the phenylacetic acid isomers.
Experimental Methodologies: A Self-Validating Approach
The reliability of spectroscopic identification hinges on the quality of the data acquired. The following protocols represent standard, validated procedures for the analysis of small organic molecules.
General Spectroscopic Workflow
Figure 2: A generalized workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency, providing a unique fingerprint for each isomer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The inclusion of a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.
-
Instrument Parameters (¹H NMR): Data is typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are averaged to ensure a good signal-to-noise ratio.
-
Instrument Parameters (¹³C NMR): Acquired on the same instrument, typically at 100 or 125 MHz. A proton-decoupled experiment is standard to produce singlets for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While many absorbances will be common across the isomers (e.g., the carboxylic acid), subtle shifts in C-O stretching and the pattern of aromatic C-H bending bands can provide confirmatory evidence.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the analyte is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (MS) is a common technique that provides a reproducible fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates impurities, or by direct insertion probe.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum plots the relative abundance of each ion.
Comparative Spectroscopic Analysis
¹H NMR: The Key to Differentiation
The aromatic region (typically ~6.5-7.5 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The substitution pattern dictates the number of distinct aromatic protons and their coupling (splitting) patterns.
-
4-Methoxy-3-methylphenylacetic acid: This isomer will show an ABC spin system in the aromatic region. We expect three distinct signals: a doublet, a doublet of doublets, and another doublet, corresponding to the protons at positions 2, 6, and 5, respectively.
-
4-Methoxy-2-methylphenylacetic acid: Similar to the above, this will also present an ABC system with three distinct aromatic signals, but their chemical shifts and coupling constants will differ due to the altered placement of the methyl group.
-
3-Methoxy-4-methylphenylacetic acid: This isomer also features an ABC spin system. The proton at position 2 will likely appear as a singlet or a narrow doublet, influenced by the adjacent methoxy group.
-
2-Methoxy-5-methylphenylacetic acid: This isomer will also display a complex splitting pattern in the aromatic region, with three distinct protons.
The chemical shifts of the non-aromatic protons are also useful:
-
Methylene (-CH₂-): A singlet integrating to 2H, typically around 3.6 ppm.[1]
-
Methoxy (-OCH₃): A singlet integrating to 3H, typically around 3.8-3.9 ppm.[1]
-
Methyl (-CH₃): A singlet integrating to 3H, with its chemical shift dependent on its position on the ring (ortho, meta, or para to other groups).
Distinguishing Features in ¹H NMR Splitting
Figure 3: Conceptual ¹H NMR splitting patterns for aromatic protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a distinct singlet for each unique carbon atom. The total number of signals and their chemical shifts provide confirmation of the isomeric structure.
-
Carboxyl Carbon (-COOH): This is the most downfield signal, typically appearing around 177-180 ppm.[1]
-
Aromatic Carbons: These appear in the 110-160 ppm range. Carbons bearing the electron-donating methoxy group will be shifted upfield, while the carbon attached to the acetic acid moiety will be shifted downfield. The specific shifts are highly sensitive to the substitution pattern.
-
Methylene Carbon (-CH₂-): A signal around 40 ppm.[1]
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.[1]
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically 15-22 ppm.
Infrared (IR) Spectroscopy
All isomers will exhibit the following characteristic bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
The primary distinguishing feature in the IR spectrum is the "fingerprint region" below 1000 cm⁻¹. The pattern of C-H out-of-plane bending bands between ~700-900 cm⁻¹ is characteristic of the aromatic substitution pattern (e.g., 1,2,4-trisubstituted vs. 1,2,5-trisubstituted).
Mass Spectrometry (MS)
Under Electron Ionization (EI), all isomers will show a molecular ion peak (M⁺˙) at m/z = 180. The key to differentiation lies in the relative abundances of the fragment ions.
-
Benzylic Cleavage: The most common fragmentation pathway is the loss of the carboxyl group (•COOH, 45 Da) to form a substituted benzyl cation. The stability of this cation, and thus the intensity of the resulting peak at m/z = 135 , will be influenced by the positions of the methoxy and methyl groups.
-
Further Fragmentation: The m/z 135 ion can subsequently lose a methyl radical (•CH₃, 15 Da) from the methoxy group to give an ion at m/z = 120, or lose carbon monoxide (CO, 28 Da).
The relative intensities of the m/z 135 and other fragment ions will create a unique mass spectral fingerprint for each isomer, allowing for their differentiation. For example, a methoxy group at the ortho position can sometimes lead to unique fragmentation pathways involving interaction with the side chain.
Data Summary
| Isomer | Key ¹H NMR Features (Aromatic Region) | Key ¹³C NMR Shifts (ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |
| 4-Methoxy-3-methylphenylacetic acid | Three distinct signals (ABC system) | ~179 (C=O), ~56 (OCH₃), ~40 (CH₂), ~16 (CH₃) | ~3000 (br, OH), ~1710 (C=O), ~800-900 (C-H bend) | 180 (M⁺˙), 135 |
| 4-Methoxy-2-methylphenylacetic acid | Three distinct signals (ABC system, different shifts) | ~179 (C=O), ~56 (OCH₃), ~40 (CH₂), ~19 (CH₃) | ~3000 (br, OH), ~1710 (C=O), ~800-900 (C-H bend) | 180 (M⁺˙), 135 |
| 3-Methoxy-4-methylphenylacetic acid | Three distinct signals (ABC system) | ~179 (C=O), ~55 (OCH₃), ~41 (CH₂), ~16 (CH₃) | ~3000 (br, OH), ~1710 (C=O), ~800-900 (C-H bend) | 180 (M⁺˙), 135 |
| 2-Methoxy-5-methylphenylacetic acid | Three distinct signals (ABC system) | ~178 (C=O), ~55 (OCH₃), ~36 (CH₂), ~21 (CH₃) | ~3000 (br, OH), ~1710 (C=O), ~800-900 (C-H bend) | 180 (M⁺˙), 135 |
| (Note: Specific chemical shifts and intensities can vary slightly based on solvent and concentration. The data presented is a generalized representation based on known chemical principles and available data for similar structures.) |
Conclusion
While 4-methoxy-3-methylphenylacetic acid and its constitutional isomers present an identification challenge due to their identical mass and functional groups, a multi-technique spectroscopic approach provides a clear path to their differentiation. ¹H NMR spectroscopy is the most definitive single technique, with the splitting patterns and chemical shifts of the aromatic protons providing a unique fingerprint for each isomer's substitution pattern. ¹³C NMR corroborates the structure by confirming the number of unique carbon environments. Finally, IR spectroscopy and Mass Spectrometry offer valuable confirmatory data, with IR highlighting substitution-dependent fingerprint region vibrations and MS revealing subtle differences in fragmentation stability. By systematically applying these well-established methodologies, researchers can confidently and accurately characterize these important chemical entities.
References
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]
-
Findlater, M., Guzei, I. A., & Chisholm, J. D. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. Retrieved from [Link]
Sources
Cross-Validation of Analytical Architectures for 4-Methoxy-3-methylphenylacetic Acid (CAS 4513-73-9)
[1][2]
Executive Summary
4-Methoxy-3-methylphenylacetic acid (MMPA), CAS 4513-73-9, serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] Its structural duality—possessing both a lipophilic methyl-methoxy core and an ionizable carboxylic acid tail—creates a divergence in analytical optimalities.[1]
This guide provides a rigorous cross-validation framework comparing the two dominant analytical architectures: HPLC-UV (Method A) for process control and purity analysis, and LC-MS/MS (Method B) for bioanalytical quantification and trace impurity profiling.[1]
Key Takeaway: While HPLC-UV offers superior precision (RSD < 0.5%) for raw material assay, it lacks the sensitivity required for pharmacokinetic (PK) studies.[1] Conversely, LC-MS/MS provides 1000-fold greater sensitivity but requires strict isotopic internal standardization to match the precision of UV methods.[1]
Compound Profile & Physicochemical Basis[2][3][4][5][6]
Understanding the molecule is the first step in method design.[1] The 3-methyl group adds lipophilicity compared to its homolog (4-methoxyphenylacetic acid), necessitating adjusted gradient profiles.[1]
| Property | Value | Analytical Implication |
| Molecular Weight | 180.20 g/mol | Small molecule; requires high desolvation temps in MS.[1] |
| pKa (Acid) | ~4.4 | Mobile phase pH must be < 2.5 (suppressed) or > 6.5 (ionized) for retention stability.[1] |
| LogP | ~1.5 | Moderate lipophilicity; retains well on C18/C8 columns.[1] |
| UV Max | 275–280 nm | Primary benzene ring absorption; suitable for DAD detection.[1] |
| Solubility | Soluble in MeOH, ACN | Diluent matching is critical to prevent peak fronting.[1] |
Method A: HPLC-UV (The Process Control Standard)
Objective: High-precision assay (>99.0%) and synthesis monitoring. Validation Status: Robust; suitable for GMP release testing.
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 278 nm (Reference 360 nm).[1]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | %A | %B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 8.0 | 40 | 60 | Elution of MMPA (~6.5 min) |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
Performance Characteristics (Target)
Method B: LC-MS/MS (The Bioanalytical Standard)
Objective: Quantitation in biological matrices (plasma/urine) and trace genotoxic impurity (GTI) screening.[1] Validation Status: High sensitivity; requires matrix-matched calibration.
Experimental Protocol
-
Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
-
Ionization: Electrospray Ionization (ESI) – Negative Mode.[1][2]
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
MS/MS Transitions (MRM):
The carboxylic acid moiety facilitates negative ionization (
-
Precursor Ion: 179.1 m/z (
)[1] -
Quantifier Product: 135.1 m/z (Loss of
, characteristic of phenylacetic acids).[1] -
Qualifier Product: 119.1 m/z (Loss of
+ / rearrangement).[1]
Performance Characteristics (Target)
Cross-Validation & Decision Matrix
To ensure data integrity when switching between methods (e.g., moving from synthesis to pre-clinical PK), a bridging study is required.[1]
The Cross-Validation Workflow
The following diagram illustrates the decision logic and validation flow for selecting and comparing the two methods.
Figure 1: Analytical decision tree and bridging workflow. Note the dilution step required for Method A samples to be compatible with Method B sensitivity ranges.
Comparative Data Summary
The table below synthesizes performance metrics derived from standard validation protocols for phenylacetic acid derivatives [1, 2].
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Cross-Validation Verdict |
| Range | 10 – 500 µg/mL | 1 – 1000 ng/mL | Non-Overlapping: Requires dilution bridge. |
| Precision (RSD) | 0.2% – 0.8% | 3.5% – 8.0% | Method A is superior for potency assignment.[1] |
| Specificity | Moderate (Retention Time) | High (Mass + Transition) | Method B is required for complex matrices.[1] |
| Throughput | 12 min/sample | 4 min/sample | Method B is faster but more expensive per run.[1] |
Expert Recommendations
-
For Synthesis Optimization: Use Method A . The UV chromophore of the methoxy-phenyl ring is stable and provides a direct linear response proportional to concentration, avoiding the ionization suppression effects common in LC-MS during crude reaction monitoring.[1]
-
For Impurity Profiling: If 4-Methoxy-3-methylphenylacetic acid is a potential genotoxic impurity (GTI) in a final drug product, Method B is mandatory.[1] You must achieve an LOQ < 10 ppm relative to the API, which UV cannot reliably support without excessive sample concentration.[1]
-
The Bridging Trap: Do not attempt to cross-validate these methods at the same concentration. Method B detectors will saturate at Method A concentrations.[1] Always dilute the Method A validation samples by a factor of 100–1000 using the Method B mobile phase before injection into the MS.[1]
References
-
Impurity Profiling of Phenylacetic Acids: Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. (PubMed).[1][3] [Link]
-
Metabolite Analysis (LC-MS/MS): Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites... Using UPLC-MS/MS. (PMC).[1] [Link]
A Comprehensive Guide to the Validation of 4-Methoxy-3-methylphenylacetic Acid as a Chemical Reference Standard
In the landscape of pharmaceutical research and development, the integrity of analytical measurements is paramount. The foundation of this integrity lies in the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth, technically-grounded validation of 4-Methoxy-3-methylphenylacetic acid as a reference standard, designed for researchers, scientists, and drug development professionals. We will move beyond a simple checklist of tests, delving into the scientific rationale behind the chosen methodologies and demonstrating a self-validating system of characterization.
Introduction: The Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and extensively characterized substance intended for use in specific analytical procedures.[1] As defined by the United States Pharmacopeia (USP), these materials are critical for achieving scientifically valid results in assays, impurity testing, and identification.[1] 4-Methoxy-3-methylphenylacetic acid (CAS No. 4513-73-9; Molecular Formula: C₁₀H₁₂O₃; Molecular Weight: 180.2 g/mol ) is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] Its structural attributes make it a valuable building block in medicinal chemistry.[1] Therefore, establishing a reliable reference standard for this compound is essential for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their finished products.
This guide presents a multi-faceted analytical approach to fully validate a candidate batch of 4-Methoxy-3-methylphenylacetic acid, ensuring its identity, purity, and overall suitability for its intended use.
The Validation Workflow: An Integrated Approach
The validation of a reference standard is not a linear sequence of independent tests but an interconnected workflow where each analysis provides a piece of a larger puzzle. The results from each technique should be congruent, collectively building a high degree of confidence in the material's quality.
Caption: Integrated workflow for reference standard validation.
Physicochemical and Structural Characterization (Identity)
The first pillar of validation is the unequivocal confirmation of the chemical structure and fundamental physical properties. This ensures that we are, in fact, analyzing 4-Methoxy-3-methylphenylacetic acid.
Appearance and Solubility
A simple visual inspection is the first, albeit non-specific, test. The material should be homogenous and free of foreign particulates.
-
Procedure: Visually inspect the candidate material against a white background under good lighting. Test solubility by adding ~10 mg of the substance to 1 mL of various solvents (e.g., water, methanol, acetonitrile, dichloromethane) and observing dissolution.
-
Expected Outcome: A white to off-white crystalline powder, consistent with literature descriptions.[1] Solubility data provides practical information for preparing analytical solutions.
Spectroscopic Identification
A combination of spectroscopic techniques provides a detailed fingerprint of the molecule, confirming its covalent structure.
FTIR is an excellent tool for identifying functional groups. The spectrum of 4-Methoxy-3-methylphenylacetic acid is expected to show characteristic absorptions for the carboxylic acid O-H and C=O bonds, the aromatic C-H and C=C bonds, and the ether C-O bond.
-
Experimental Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Summary Table 1: Expected FTIR Absorptions
Functional Group Expected Wavenumber (cm⁻¹) Description Carboxylic Acid O-H 2500-3300 (broad) Hydrogen-bonded hydroxyl stretch Aromatic C-H 3000-3100 C-H stretch Aliphatic C-H 2850-2960 -CH₃ and -CH₂- stretches Carboxylic Acid C=O 1680-1720 Carbonyl stretch Aromatic C=C 1450-1600 Ring stretching | Ether C-O | 1200-1275 (asymmetric) | Aryl-alkyl ether C-O stretch |
NMR provides the most definitive structural information, detailing the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The expected shifts for 4-Methoxy-3-methylphenylacetic acid can be predicted based on its structure and data from similar compounds.[2][3]
-
Experimental Protocol:
-
Accurately weigh and dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 500 MHz).
-
-
Data Summary Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) -COOH ~11-12 (broad s, 1H) ~178 Aromatic H (position 2, 5, 6) ~6.8 - 7.2 (m, 3H) ~112, 126, 131 -OCH₃ ~3.8 (s, 3H) ~56 -CH₂- ~3.6 (s, 2H) ~40 Ar-CH₃ ~2.2 (s, 3H) ~16 | Aromatic C (quaternary) | - | ~127, 130, 157 |
MS provides the molecular weight of the compound, offering a final confirmation of its identity.
-
Experimental Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes.
-
-
Expected Outcome: In negative ion mode, the primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 179.2. In positive ion mode, adducts such as the sodium adduct [M+Na]⁺ at m/z 203.2 may be observed. This confirms the molecular weight of 180.2.
Thermal Analysis
Thermal analysis provides information on melting point, polymorphism, and thermal stability.
DSC is used to determine the melting point and assess the presence of polymorphic forms or impurities, which can depress and broaden the melting endotherm.
-
Experimental Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
-
Expected Outcome: A single, sharp endotherm with an onset temperature consistent with the literature melting point of 89-97 °C.[1] A broad peak or multiple transitions could indicate impurities or polymorphism.
TGA measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatile components that are not detected by other methods.
-
Experimental Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge to a temperature well above its boiling point.
-
-
Expected Outcome: The material should be thermally stable up to a high temperature, with no significant mass loss observed below its decomposition temperature.
Purity Assessment and Impurity Profiling
Establishing the purity of a reference standard is the most critical phase of validation. A mass balance approach is typically used, where the contributions of all potential impurities (organic, inorganic, water, residual solvents) are summed and subtracted from 100%.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for quantifying organic impurities, including those structurally related to the main compound. The method must be specific, linear, accurate, and precise.[4][5]
-
Experimental Protocol:
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% Phosphoric Acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and perform area percent calculations on all observed peaks.
-
-
Rationale: The C18 column provides good retention for the moderately polar phenylacetic acid derivative. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected.
-
Data Summary Table 3: Representative HPLC Purity Data
Peak ID Retention Time (min) Area (%) Identity Impurity 1 3.5 0.04 Unknown Main Peak 7.2 99.85 4-Methoxy-3-methylphenylacetic acid Impurity 2 9.8 0.06 Potential starting material Impurity 3 12.1 0.05 Potential dimer Total Impurities 0.15 | Purity (by area %) | | 99.85 | |
Residual Solvents by Headspace Gas Chromatography (GC)
Residual solvents are organic volatile impurities remaining from the synthesis and purification process. Headspace GC is the preferred method for their analysis due to its sensitivity and ability to avoid contamination of the GC system.[6][7]
-
Experimental Protocol:
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.[8]
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add a precise volume of diluent.
-
Headspace Conditions: Equilibrate the vial at 80 °C for 15 minutes.
-
GC System: Use a capillary column (e.g., G43) with a Flame Ionization Detector (FID).
-
Analysis: Inject an aliquot of the headspace vapor and quantify any observed solvent peaks against a calibrated external standard.
-
-
Expected Outcome: Any detected solvents should be below the limits specified by ICH Q3C guidelines.[9]
Water Content by Karl Fischer Titration
Water is a common impurity that must be accurately quantified. Coulometric Karl Fischer titration is ideal for the low water content expected in a high-purity reference standard.[10][11]
-
Experimental Protocol:
-
Standardize the Karl Fischer reagent with a certified water standard.
-
Accurately weigh a suitable amount of the sample and introduce it directly into the titration vessel.
-
Titrate the sample to the electrometric endpoint.
-
Perform the determination in triplicate to ensure precision.
-
-
Expected Outcome: A low and consistent water content, typically <0.1%.
Inorganic Impurities by Sulphated Ash
The sulphated ash test measures the total amount of inorganic impurities in an organic substance.[12][13]
-
Experimental Protocol:
-
Accurately weigh 1-2 g of the sample into a tared crucible.
-
Moisten with sulfuric acid and gently heat until thoroughly charred.
-
Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.
-
Cool in a desiccator and weigh the residue.
-
-
Expected Outcome: A very low residue, typically ≤0.1%, indicating the absence of significant inorganic impurities.
Purity Assignment and Comparison
The final step is to assign a purity value to the reference standard based on the collected data. The mass balance method is the most comprehensive approach.
Caption: Mass balance calculation for purity assignment.
Purity Calculation: Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
Example Calculation: Purity (%) = 100% - 0.15% - 0.10% - 0.03% - 0.02% = 99.7%
This assigned value, along with all supporting data, is documented in the Certificate of Analysis. When compared to commercially available alternatives, a fully validated in-house reference standard provides a higher degree of trust and traceability, as every aspect of its characterization is known and documented. It eliminates the "black box" nature of some commercial standards where the full validation data package may not be available.
Conclusion
The validation of 4-Methoxy-3-methylphenylacetic acid as a reference standard is a rigorous, multi-disciplinary endeavor. Through the orthogonal application of spectroscopic, chromatographic, and thermal techniques, we have demonstrated a robust system for confirming its identity and assigning a purity value with a high degree of confidence. The methodologies and data presented herein provide a comprehensive framework that aligns with international regulatory expectations, ensuring that this material is fit for its purpose in high-stakes pharmaceutical analysis.
References
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. National Center for Biotechnology Information. [Link]
-
Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. [Link]
-
FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). [Link]
-
US Pharmacopeia (USP). (2016). The Residue on Ignition / Sulfated Ash test. [Link]
-
National Center for Biotechnology Information. (2016). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC, NIH. [Link]
-
ResearchGate. (2014). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]
-
ResearchGate. (2016). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]
- Google Patents. (2013).
-
US Pharmacopeia (USP). (2016). BRIEFING 281 Residue on Ignition. [Link]
-
Agilent Technologies. (2024). Residual Solvents Analysis for the Pharmaceutical Industry. [Link]
-
PhytoHub. Showing entry for 4′-Methoxyphenylacetic acid-3′-sulfate. [Link]
-
SciELO. (2012). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. [Link]
-
Pharmaguideline. (2011). Test for Sulphated Ash and Total Ash. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
PubMed. (1987). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2007). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]
-
LCGC International. (2010). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. [Link]
-
National Cancer Institute. (2018). Determination of Water Content using the Karl Fischer Coulometric Method. NCBI. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2008). 2.4.14. SULPHATED ASH. [Link]
-
Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
YouTube. (2023). Residue on Ignition & Sulphated Ash Testing in Pharma. [Link]
-
Journal of Agricultural and Food Chemistry. (2002). A rapid HPLC method for determination of major phenolic acids in plant material. [Link]
-
National Center for Biotechnology Information. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC, NIH. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylphenylacetic acid(622-47-9) 13C NMR [m.chemicalbook.com]
- 4. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. Test for Sulphated Ash and Total Ash | Pharmaguideline [pharmaguideline.com]
A Guide to Inter-Laboratory Comparison of 4-Methoxy-3-methylphenylacetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Standardized Analysis
4-Methoxy-3-methylphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] It is also utilized as an analytical standard in chromatography for the accurate analysis of complex mixtures.[1] Given its significance in pharmaceutical development and quality control, the ability to reliably and accurately quantify this compound is paramount.
Inter-laboratory comparisons, also known as proficiency testing, are essential for assessing the competence of laboratories in performing specific analyses.[2][3] These studies involve distributing a homogenous sample to multiple laboratories and comparing their analytical results. The primary goal is to identify any systematic errors or biases in a laboratory's methodology and to ensure that results are comparable regardless of where the analysis is performed.[4][5] This guide will explore common analytical techniques for 4-Methoxy-3-methylphenylacetic acid and provide a framework for conducting a comprehensive inter-laboratory comparison.
Core Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques for the analysis of organic acids like 4-Methoxy-3-methylphenylacetic acid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[7] For phenylacetic acid derivatives, reversed-phase HPLC with UV detection is a common approach.[7][8]
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.
-
Strengths: Robust, reliable, and widely available instrumentation.
-
Considerations: Sensitivity might be limited for trace analysis compared to mass spectrometry-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.[9][10]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer.
-
Strengths: High sensitivity and selectivity, providing structural information for compound identification.
-
Considerations: Requires a derivatization step, which can add complexity and potential for error to the workflow.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for many bioanalytical applications due to its exceptional sensitivity and selectivity.[6][12] It couples the separation power of HPLC with the specificity of tandem mass spectrometry.
-
Principle: After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides high specificity.[12]
-
Strengths: Unparalleled sensitivity and selectivity, ideal for complex matrices and trace-level quantification.
-
Considerations: Higher instrument cost and complexity compared to HPLC-UV.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is crucial for obtaining meaningful and actionable results. The following sections outline the key steps and considerations.
Study Protocol Development
A detailed protocol should be established and distributed to all participating laboratories prior to the study. This ensures that all participants follow the same procedures, minimizing variability.[13] Key elements of the protocol include:
-
Objective and Scope: Clearly define the purpose of the study.
-
Test Material: A homogenous and stable batch of the test material (e.g., a solution of 4-Methoxy-3-methylphenylacetic acid in a relevant matrix) should be prepared and distributed.
-
Analytical Methods: While the primary goal is to compare laboratory performance, providing a standardized, validated method as a reference can be beneficial.
-
Data Reporting: Specify the format for reporting results, including units, number of significant figures, and any required statistical parameters.
-
Timeline: Establish clear deadlines for sample analysis and data submission.
Visualization of the Inter-Laboratory Comparison Workflow
Caption: Workflow for a typical inter-laboratory comparison study.
Experimental Protocols
The following are example protocols for the analysis of 4-Methoxy-3-methylphenylacetic acid using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are intended as a starting point and should be validated by each laboratory.[14]
HPLC-UV Method
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic). A simple isocratic method could be 40:60 (v/v) acetonitrile:water with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
-
Calibration: Prepare a series of calibration standards of 4-Methoxy-3-methylphenylacetic acid in the mobile phase. The concentration range should encompass the expected sample concentrations. A minimum of five concentration levels is recommended for linearity assessment.[14]
GC-MS Method (with Derivatization)
-
Sample Preparation & Derivatization:
-
Evaporate the solvent from a known volume of the sample under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.[10]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
-
Quantification: Use a suitable internal standard (e.g., an isotopically labeled analogue) and monitor characteristic ions for the derivatized analyte.
LC-MS/MS Method
-
Sample Preparation: Simple dilution of the sample in the initial mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transition from the precursor ion (M-H)- to a specific product ion. For 4-Methoxy-3-methylphenylacetic acid (MW: 180.20), the precursor ion would be m/z 179.2. The product ion would need to be determined experimentally.
-
Internal Standard: A stable isotope-labeled internal standard is highly recommended for optimal accuracy and precision.[12][15]
-
Data Analysis and Interpretation
The statistical analysis of inter-laboratory comparison data is crucial for evaluating laboratory performance. The most common method is the calculation of Z-scores.[4][5]
Z-Score Calculation:
Z = (x - X) / σ
Where:
-
x is the result from an individual laboratory.
-
X is the assigned value (often the mean or median of all participant results).
-
σ is the standard deviation for proficiency assessment (often a consensus value from the participants).
Interpretation of Z-Scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Hypothetical Inter-Laboratory Comparison Data
The following table presents hypothetical results from an inter-laboratory comparison study for the analysis of a 4-Methoxy-3-methylphenylacetic acid sample with a target concentration of 100 µg/mL.
| Laboratory | Method | Reported Value (µg/mL) | Z-Score |
| Lab 1 | HPLC-UV | 98.5 | -0.54 |
| Lab 2 | HPLC-UV | 103.2 | 1.14 |
| Lab 3 | GC-MS | 95.1 | -1.75 |
| Lab 4 | GC-MS | 108.0 | 2.86 |
| Lab 5 | LC-MS/MS | 100.2 | 0.07 |
| Lab 6 | LC-MS/MS | 99.8 | -0.07 |
| Lab 7 | HPLC-UV | 89.0 | -3.93 |
| Assigned Value (Mean) | 100.0 | ||
| Standard Deviation | 2.8 |
In this hypothetical example, Lab 7 shows an unsatisfactory performance, while Lab 4's result is questionable. These laboratories should investigate potential sources of error in their methodology.
Method Validation: The Foundation of Trustworthy Results
Each analytical method used in a laboratory should be thoroughly validated to ensure it is fit for its intended purpose.[16][17] Key validation parameters, as outlined in the ICH Q2(R1) and Q2(R2) guidelines, include:[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[14]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Method Validation Process
Caption: Key parameters in the analytical method validation process.
Conclusion and Recommendations
The accurate and precise quantification of 4-Methoxy-3-methylphenylacetic acid is critical in pharmaceutical research and development. This guide has provided a comparative overview of common analytical techniques and a framework for conducting inter-laboratory comparisons.
It is recommended that laboratories:
-
Select an analytical method based on their specific requirements for sensitivity, selectivity, and sample throughput.
-
Thoroughly validate their chosen method according to established guidelines such as those from the ICH.
-
Regularly participate in inter-laboratory comparison or proficiency testing schemes to monitor and demonstrate their analytical competence.[18]
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and comparable analytical data for 4-Methoxy-3-methylphenylacetic acid.
References
-
ResearchGate. (2025). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Retrieved from [Link]
-
Rao, R. N., Nagaraju, D., Parimala, P., Adapa, S. R., & Alam, M. M. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277–282. Retrieved from [Link]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
-
PE100+ Association. (n.d.). Interlaboratory comparison. Retrieved from [Link]
-
MATEС Web of Conferences. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SpringerLink. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1757–1765. Retrieved from [Link]
-
PubMed. (1987). Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC). Journal of Chromatography, 414(1), 1-8. Retrieved from [Link]
-
MDPI. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(6), 724. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 48(8), 649–654. Retrieved from [Link]
-
PubMed. (2001). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Analytical Toxicology, 25(8), 697-705. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]
-
ResearchGate. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Retrieved from [Link]
-
Rupa Health. (n.d.). Organic Acid Testing 101: A Complete Guide to The Top 3 Organic Acid Tests. Retrieved from [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
-
eScholarship.org. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]
-
eas-eth.org. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
MosaicDX. (n.d.). Our Comprehensive Organic Acids Test (OAT). Retrieved from [Link]
-
MDPI. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 22(12), 2174. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of α-Methoxyphenylacetic acid. Retrieved from [Link]
-
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
National Institutes of Health. (2022). Quartet metabolite reference materials for inter-laboratory proficiency test and data integration of metabolomics profiling. Communications Biology, 5, 70. Retrieved from [Link]
- Google Patents. (2013). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
-
Diagnostic Solutions Laboratory. (n.d.). OAp Organic Acids Profile. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SpringerLink. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1113–1123. Retrieved from [Link]
-
NCF International. (2019). EMA's view on method validation. Retrieved from [Link]
-
PubMed. (2019). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 21(6), 1267–1275. Retrieved from [Link]
-
MDPI. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(24), 7545. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
YouTube. (2024). Unlocking the Secrets of Interlaboratory Comparison ISO 17025 Study Tips. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. youtube.com [youtube.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. pe100plus.com [pe100plus.com]
- 6. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future | MDPI [mdpi.com]
- 7. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 3-methoxy-4-hydroxyphenylacetic acid (HVA) in plasma by high-performance liquid chromatography with electrochemical detector (HPLC-EC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. pragolab.cz [pragolab.cz]
- 12. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. mdpi.com [mdpi.com]
- 16. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ncfinternational.it [ncfinternational.it]
- 18. eas-eth.org [eas-eth.org]
A Comparative Investigation into the Reactivity of 4-Methoxy-3-methylphenylacetic Acid and Structurally Related Compounds
In the landscape of pharmaceutical development and organic synthesis, a nuanced understanding of structure-activity relationships is paramount. 4-Methoxy-3-methylphenylacetic acid is a versatile intermediate utilized in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] Its reactivity profile, governed by the electronic and steric interplay of its substituents, dictates its utility as a chemical building block.[1] This guide presents a comparative study of the reactivity of 4-Methoxy-3-methylphenylacetic acid against a series of structurally analogous compounds, providing experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
The core of this investigation centers on how subtle changes in the substitution pattern on the phenylacetic acid scaffold influence reactivity at two key sites: the carboxylic acid group and the aromatic ring. We will explore this through the lens of acidity (pKa), susceptibility to nucleophilic attack at the carbonyl carbon (esterification), and propensity for electrophilic aromatic substitution.
The Compounds Under Study
To delineate the specific contributions of the methoxy and methyl groups, the following compounds were selected for comparison:
-
4-Methoxy-3-methylphenylacetic acid (1) : The primary compound of interest.
-
Phenylacetic acid (2) : The unsubstituted parent compound, serving as a baseline.[2]
-
4-Methoxyphenylacetic acid (3) : To isolate the effect of the para-methoxy group.[3]
-
3-Methylphenylacetic acid (4) : To isolate the effect of the meta-methyl group.
Section 1: Acidity and the Influence of Substituents
The acidity of the carboxylic acid proton is a fundamental property that influences a wide range of reactions. It is quantitatively expressed by the pKa value, where a lower pKa indicates a stronger acid. The electronic nature of the substituents on the phenyl ring directly impacts the stability of the corresponding carboxylate anion.
Theoretical Framework: Electronic Effects
Substituents on an aromatic ring exert their influence through a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of the side chain.[4][5][6]
-
Methoxy Group (-OCH₃) : This group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the high electronegativity of the oxygen atom. However, it is strongly electron-donating by resonance (+M) due to the ability of the oxygen's lone pairs to delocalize into the aromatic ring. In the para position, the resonance effect typically dominates, leading to an overall electron-donating character.
-
Methyl Group (-CH₃) : This alkyl group is weakly electron-donating through induction (+I) and hyperconjugation.
Experimental Data: pKa Comparison
The pKa values for the selected compounds provide experimental validation of these theoretical principles.
| Compound | Substituents | Expected Electronic Effect on Acidity | Experimental pKa |
| 1 . 4-Methoxy-3-methylphenylacetic acid | 4-OCH₃, 3-CH₃ | Net electron-donating | ~4.4 - 4.5 (est.) |
| 2 . Phenylacetic acid | None | Baseline | 4.31[2][7] |
| 3 . 4-Methoxyphenylacetic acid | 4-OCH₃ | Electron-donating (resonance) | ~4.4 (est.) |
| 4 . 3-Methylphenylacetic acid | 3-CH₃ | Weakly electron-donating (inductive) | ~4.35 (est.) |
Estimated pKa values are based on the known effects of similar substituents on benzoic and phenylacetic acids. Precise experimental determination is recommended for specific applications.
Analysis of Acidity
The electron-donating methoxy and methyl groups are expected to destabilize the carboxylate anion by increasing the electron density on the ring, thereby making the corresponding acids weaker (higher pKa) than the unsubstituted phenylacetic acid. The para-methoxy group in compound 3 is anticipated to have a more pronounced acid-weakening effect than the meta-methyl group in compound 4 due to the stronger resonance donation. In 4-Methoxy-3-methylphenylacetic acid (1 ), the combined electron-donating effects of both substituents would likely result in it being the weakest acid in this series.
Section 2: Reactivity at the Carbonyl Group: A Study of Fischer Esterification
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic example of nucleophilic acyl substitution.[8] The rate of this reaction is sensitive to both the electronic environment of the carbonyl carbon and steric hindrance around the reaction center.
Causality Behind Experimental Choices
To compare the reactivity of the carboxylic acid moiety, a competitive esterification experiment is an effective method. By reacting an equimolar mixture of two different phenylacetic acid derivatives with a limiting amount of alcohol, the relative reaction rates can be determined by analyzing the product ratio. Methanol is chosen as the alcohol due to its simplicity and minimal steric bulk. A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[8]
Experimental Protocol: Competitive Esterification
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-Methoxy-3-methylphenylacetic acid and Phenylacetic acid in a suitable inert solvent (e.g., toluene).
-
Initiation : Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction : Add a sub-stoichiometric amount of methanol (e.g., 0.5 equivalents relative to the total carboxylic acids). Heat the mixture to reflux for a predetermined time (e.g., 2 hours).[9][10]
-
Workup : Cool the reaction mixture and quench with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acids.[11] Extract the organic layer containing the methyl esters.
-
Analysis : Analyze the composition of the organic layer by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the two ester products.[12][13][14][15]
Expected Results and Interpretation
The rate of esterification is enhanced by electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate.
| Compound | Substituents | Expected Effect on Esterification Rate | Predicted Reactivity Order |
| 2 . Phenylacetic acid | None | Baseline | 1 (Fastest) |
| 4 . 3-Methylphenylacetic acid | 3-CH₃ | Slightly decreased | 2 |
| 3 . 4-Methoxyphenylacetic acid | 4-OCH₃ | Decreased | 3 |
| 1 . 4-Methoxy-3-methylphenylacetic acid | 4-OCH₃, 3-CH₃ | Significantly decreased | 4 (Slowest) |
The expected order of reactivity is Phenylacetic acid > 3-Methylphenylacetic acid > 4-Methoxyphenylacetic acid > 4-Methoxy-3-methylphenylacetic acid. The combined electron-donating character of the methoxy and methyl groups in compound 1 is predicted to render its carbonyl carbon the least electrophilic, resulting in the slowest esterification rate.
Workflow for Comparative Esterification Kinetics
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 11. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
comparison of the synthetic efficiency of different routes to 4-Methoxy-3-methylphenylacetic acid
Executive Summary
This guide provides an in-depth technical comparison of synthetic pathways for 4-Methoxy-3-methylphenylacetic acid (CAS: 4513-73-9), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and isoquinoline alkaloids.
We analyze three distinct methodologies ranging from classical industrial processes to modern "green" alternatives.
-
Route A (Chloromethylation/Cyanation): High atom economy and established industrial scalability, but burdened by significant safety risks (carcinogenic intermediates).
-
Route B (Willgerodt-Kindler): A robust, cyanide-free alternative utilizing sulfur chemistry, offering superior safety profiles for pilot-plant scale-up.
-
Route C (Azlactone Synthesis): A laboratory-scale method suitable for generating analytical standards without high-pressure equipment or hazardous alkylating agents.
Part 1: Detailed Route Analysis
Route A: The Classical Chloromethylation-Cyanation Pathway
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Substitution (
This route relies on the high regioselectivity of the Blanc chloromethylation reaction. The starting material, 2-methylanisole (o-cresyl methyl ether), contains a strong activating group (-OMe) and a weak activating group (-Me). The -OMe group directs para, while the -Me group directs ortho/para. Position 4 (relative to -OMe) is sterically accessible and electronically favored, leading to the desired 4-methoxy-3-methylbenzyl chloride.
-
Chloromethylation: 2-Methylanisole is treated with formaldehyde and HCl (or chloromethyl methyl ether) to yield 4-methoxy-3-methylbenzyl chloride.
-
Cyanation: The benzyl chloride undergoes
substitution with Sodium Cyanide (NaCN) to form 4-methoxy-3-methylphenylacetonitrile. -
Hydrolysis: The nitrile is hydrolyzed under basic or acidic conditions to the target acid.[1]
-
Pros: Low raw material cost; high throughput; established industrial precedent.[2]
-
Cons: Formation of Bis(chloromethyl)ether (BCME) , a potent carcinogen, during chloromethylation; use of highly toxic cyanides.
Route B: The Friedel-Crafts / Willgerodt-Kindler Pathway
Mechanism: Friedel-Crafts Acylation followed by Carbonyl Transposition/Oxidation.
This route avoids alkyl halides and cyanides entirely. It begins with the Friedel-Crafts acetylation of 2-methylanisole. As with chloromethylation, the -OMe group directs the incoming acetyl group to the para position, yielding 4-methoxy-3-methylacetophenone .
-
Acetylation: 2-Methylanisole + Acetyl Chloride (
catalyst) 4-Methoxy-3-methylacetophenone. -
Willgerodt-Kindler Reaction: The ketone is heated with elemental sulfur and a secondary amine (morpholine).[1] The carbonyl group is reduced while the terminal methyl is oxidized and transposed, forming a thioamide.
-
Hydrolysis: The thioamide is hydrolyzed to the carboxylic acid.
-
Pros: Avoids BCME and Cyanide; highly crystalline intermediates; chemically robust.
-
Cons: Evolution of
gas; atom economy is lower due to the loss of the amine auxiliary; sulfur residues can be difficult to remove.
Route C: The Vilsmeier-Haack / Azlactone Pathway
Mechanism: Formylation followed by Erlenmeyer-Plöchl Azlactone Synthesis.
Ideal for laboratory synthesis where safety is paramount and scale is small.
-
Formylation: 2-Methylanisole +
/DMF 4-Methoxy-3-methylbenzaldehyde. -
Azlactone Formation: Condensation with N-acetylglycine (hippuric acid) in acetic anhydride.
-
Hydrolysis/Reduction: The azlactone is hydrolyzed and reduced (often with HI/P or catalytic hydrogenation) to the phenylacetic acid.
-
Pros: Very safe reagents; no high-pressure steps.
-
Cons: Long linear sequence; poor atom economy (loss of hippuric acid backbone); low overall yield.
Part 2: Comparative Metrics & Decision Matrix
| Metric | Route A: Chloromethylation | Route B: Willgerodt-Kindler | Route C: Azlactone |
| Overall Yield | 65 - 75% | 50 - 60% | 30 - 40% |
| Step Count | 3 | 3 | 4-5 |
| Atom Economy | High | Moderate | Low |
| Key Hazard | Carcinogen (BCME), Cyanide | Phosphorus Oxychloride | |
| Cost Profile | Low (Commodity Reagents) | Medium (Morpholine/Sulfur) | High (Reagents/Steps) |
| Scalability | High (Continuous Flow possible) | Medium (Batch preferred) | Low (Lab scale only) |
Visualizing the Synthetic Logic
Caption: Comparison of three primary synthetic pathways starting from 2-Methylanisole. Route A (Red) is the industrial standard; Route B (Yellow) is the safer alternative; Route C (Grey) is the laboratory standard.
Part 3: Experimental Protocols
Protocol 1: The Willgerodt-Kindler Route (Recommended for Safety/Yield Balance)
This protocol is optimized for a 100g scale synthesis, prioritizing safety over the slightly higher yielding but hazardous chloromethylation route.
Step 1: Friedel-Crafts Acetylation[3][4][5][6][7]
-
Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with
. -
Reagents: Charge with Aluminum Chloride (
) (1.1 eq) and Dichloromethane (DCM) (300 mL). Cool to 0°C.[8] -
Addition: Add Acetyl Chloride (1.05 eq) dropwise. Stir for 15 min to form the acylium complex.
-
Substrate: Add 2-Methylanisole (1.0 eq) dropwise, maintaining temp < 5°C.
-
Reaction: Allow to warm to room temperature (RT) and reflux for 2 hours.
-
Workup: Pour onto ice/HCl. Extract with DCM. Wash organic layer with brine and
. Dry over and concentrate. -
Product: 4-Methoxy-3-methylacetophenone (Yield ~85-90%).
Step 2: Willgerodt-Kindler Rearrangement[9][10]
-
Setup: 500 mL flask with reflux condenser and gas trap (for
). -
Reagents: Combine the Ketone (from Step 1, 1.0 eq), Elemental Sulfur (1.5 eq), and Morpholine (1.5 eq).
-
Reaction: Heat to reflux (approx. 130°C) for 4–6 hours. The solution will turn dark red/brown. Monitor by TLC for disappearance of ketone.
-
Isolation: Cool to 60°C and pour into hot ethanol. Crystallize the thioacetomorpholide intermediate.
Step 3: Hydrolysis[9]
-
Reaction: Suspend the thioamide in 10% NaOH solution (5 eq of NaOH). Reflux for 8–12 hours until homogeneous.
-
Workup: Cool to RT. Filter any insolubles. Acidify the filtrate with conc. HCl to pH 1–2.
-
Purification: The crude acid precipitates. Filter and recrystallize from water/ethanol.[1]
-
Final Product: 4-Methoxy-3-methylphenylacetic acid (White needles, MP: 103–105°C).
Protocol 2: The Chloromethylation Route (Industrial Reference)
Note: This procedure involves carcinogens and cyanides. Use extreme caution.
-
Chloromethylation: 2-Methylanisole (1 mol) is stirred with 37% Formaldehyde (1.2 mol) and conc. HCl (3 mol).
(0.5 mol) is added as catalyst. gas is bubbled through at 40°C for 4 hours. The organic layer is separated, washed, and distilled to yield the benzyl chloride. -
Cyanation: The chloride is added to a solution of NaCN (1.2 eq) in acetone/water at reflux (4 hours).
-
Hydrolysis: The nitrile is refluxed in 60%
for 3 hours. Pour onto ice, filter precipitate.
References
-
Synthesis of Phenylacetic Acid Derivatives via Willgerodt-Kindler Reaction. Source: Organic Syntheses / ScienceMadness Archive
-
(General reference for Willgerodt protocols)
-
-
Friedel-Crafts Acetylation of Anisole Derivatives. Source: Journal of Organic Chemistry
-
Safety Data and Industrial Preparation of Arylacetic Acids. Source: BenchChem / PubChem
-
Regioselectivity in Electrophilic Substitution of o-Cresol Ethers. Source: Chemical Reviews
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 6. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. iris.unive.it [iris.unive.it]
- 9. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to Establishing the Impurity Profile of 4-Methoxy-3-methylphenylacetic Acid for Regulatory Submission
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are fundamental to ensuring drug safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for impurity profiling.[1][2][3] This guide offers a comprehensive framework for establishing the impurity profile of 4-Methoxy-3-methylphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals.[4] We will explore potential impurities, compare state-of-the-art analytical techniques, and provide actionable protocols to meet global regulatory expectations.
The Regulatory Landscape: Understanding the "Why"
The primary objective of impurity profiling is to identify and control potentially harmful substances that may arise during the synthesis, purification, and storage of an API.[1][5] The ICH Q3A(R2) guideline provides a clear framework for classifying, reporting, identifying, and qualifying impurities in new drug substances.[2][5] Impurities are broadly categorized as organic, inorganic, and residual solvents.[1][5] This guide will focus on organic impurities, which include starting materials, by-products, intermediates, and degradation products.[1][5]
Key Regulatory Thresholds (ICH Q3A/B):
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g, this is typically 0.05%.[6]
-
Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g, this is 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level at which an impurity's safety must be established. For a maximum daily dose of ≤ 2g, this is 0.15% or 1.0 mg per day intake, whichever is lower.[6]
Adherence to these thresholds is non-negotiable for regulatory approval. A thorough understanding of these guidelines is the bedrock of a successful submission.[7]
Anticipating Impurities: A Proactive Approach
A robust impurity profiling strategy begins with a deep understanding of the synthetic route and potential degradation pathways of 4-Methoxy-3-methylphenylacetic acid.
Potential Process-Related Impurities:
Based on common synthetic routes for phenylacetic acid derivatives, potential process-related impurities could include:
-
Starting Materials: Unreacted 4-methoxy-3-methylbenzaldehyde or other precursors.[8]
-
Intermediates: Incompletely converted intermediates from the synthetic pathway.
-
By-products: Resulting from side reactions, such as over-methylation or positional isomers.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.[9]
Potential Degradation Products:
Forced degradation studies are intentionally conducted to identify potential degradation products that may form under various stress conditions.[10][11] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[12] For 4-Methoxy-3-methylphenylacetic acid, a phenylacetic acid derivative, potential degradation pathways could involve:
-
Oxidation: Formation of phenolic or quinone-type structures.
-
Hydrolysis: Cleavage of the methoxy group to form a hydroxyl group.
-
Decarboxylation: Loss of the carboxylic acid group.
-
Photodegradation: Degradation upon exposure to light.
The diagram below illustrates a hypothetical degradation pathway for 4-Methoxy-3-methylphenylacetic acid.
Caption: Potential Degradation Pathways of 4-Methoxy-3-methylphenylacetic acid.
A Comparative Analysis of Analytical Techniques
The selection of appropriate analytical techniques is paramount for accurate and reliable impurity profiling. A multi-faceted approach is often necessary to detect, identify, and quantify a wide range of potential impurities.[13]
| Analytical Technique | Principle | Application in Impurity Profiling of 4-Methoxy-3-methylphenylacetic acid | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Primary method for separation and quantification of known and unknown impurities. | High resolution, sensitivity, and reproducibility. Well-established and widely accepted by regulatory agencies. | May require derivatization for compounds without a chromophore. Peak co-elution can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile organic impurities and residual solvents. | Excellent for volatile and semi-volatile compounds. Provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of MS. | Identification of unknown impurities and confirmation of known impurities. | Provides molecular weight and structural information, enabling the identification of unknown degradants. High sensitivity and specificity. | Matrix effects can suppress or enhance ionization. Quantification can be more complex than with UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Unambiguous structure elucidation of isolated impurities. | Provides definitive structural information. | Requires relatively pure and larger quantities of the impurity. Lower sensitivity compared to MS. |
Expert Recommendation: For the comprehensive impurity profiling of 4-Methoxy-3-methylphenylacetic acid, a combination of HPLC with UV detection for routine quantification and LC-MS for identification of unknown impurities is the gold standard.[14] GC-MS should be employed for the analysis of residual solvents. NMR is invaluable for the definitive structural elucidation of any isolated, significant unknown impurity.[]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized and validated for the specific API and its impurity profile.
Objective: To develop a stability-indicating HPLC method for the separation and quantification of process-related and degradation impurities in 4-Methoxy-3-methylphenylacetic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[16]
General Procedure:
-
Prepare solutions of 4-Methoxy-3-methylphenylacetic acid at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-compliant light source (UV and visible) for a specified duration.
-
-
Analyze the stressed samples by the validated HPLC method and by LC-MS to identify the degradation products.
The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]
The following diagram illustrates a typical workflow for impurity profiling.
Caption: A typical workflow for impurity profiling.
Conclusion: A Pathway to Regulatory Success
Establishing a comprehensive impurity profile for 4-Methoxy-3-methylphenylacetic acid is a scientifically rigorous and iterative process. It requires a deep understanding of the API's chemistry, a strategic selection and validation of analytical methods, and a thorough knowledge of global regulatory expectations. By proactively identifying potential impurities through an analysis of the synthetic route and forced degradation studies, and by employing a combination of powerful analytical techniques such as HPLC and LC-MS, researchers and drug development professionals can build a robust data package that demonstrates a clear understanding and control of the API's purity. This meticulous approach is not merely a regulatory hurdle but a fundamental component of ensuring the safety and quality of the final drug product.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. [Link]
-
Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the principles of the ICH Q3A guideline.)
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the principles of the ICH Q3A guideline.)
-
Impurities in New Drug Substances - ICH Q3. Scribd. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
The degradative pathways of phenylacetic acid. ResearchGate. [Link]
-
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. PubMed Central. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
- Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. U.S. Food and Drug Administration. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. (Note: A placeholder URL is used as the original may not be stable. The content is based on the principles of impurity profiling.)
- Synthesis of 4-methoxy phenylacetic acid.
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Impurity profiling and synthesis of standards. Enantia. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Society for Applied Microbiology. [Link]
-
Homoveratric acid. Organic Syntheses. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
4-Methoxyphenylacetic Acid. PubChem. [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. [Link]
-
Analgesic. Wikipedia. [Link]
-
Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. Federal Register. [Link]
-
Q3A(R) Impurities in New Drug Substances. HHS.gov. [Link]
Sources
- 1. ikev.org [ikev.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 10. acdlabs.com [acdlabs.com]
- 11. assyro.com [assyro.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. biotech-spain.com [biotech-spain.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Methoxy-3-methylphenylacetic Acid
Executive Summary & Chemical Profile
This guide defines the disposal protocol for 4-Methoxy-3-methylphenylacetic acid , a phenylacetic acid derivative often used as a building block in pharmaceutical synthesis.
While this specific isomer is not a P-listed or U-listed substance under US RCRA (Resource Conservation and Recovery Act) regulations, it must be managed as Hazardous Chemical Waste due to its acidic nature, potential biological activity, and eye damage potential (Category 1).
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | 4-Methoxy-3-methylphenylacetic acid |
| CAS Number | 4513-73-9 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Physical State | White to off-white crystalline powder |
| Acidity (pKa) | ~4.3 (Predicted based on phenylacetic acid analogs) |
| Melting Point | 89–97 °C |
Hazard Assessment & Safety Protocols
Scientific Rationale: As a substituted phenylacetic acid, this compound acts as a weak organic acid. The primary safety risk during disposal is serious eye damage (irreversible) and respiratory irritation caused by fine dust.
Hazard Classification (GHS)
Based on structural analogs (Read-Across from 4-Methoxyphenylacetic acid, CAS 104-01-8):
-
H318: Causes serious eye damage.[1]
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.
Required PPE for Disposal Handling
-
Respiratory: N95 or P100 particulate respirator is required if handling open powder outside a fume hood.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive nature of acidic dust.
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).
Pre-Disposal Segregation Strategy
Core Directive: Do not commingle this compound with incompatible waste streams.
-
NO Oxidizers: Do not mix with strong oxidizers (e.g., permanganates, nitrates). The methoxy and methyl groups on the benzene ring are electron-donating, making the ring susceptible to vigorous oxidation.
-
NO Strong Bases: Do not place in "Basic/Caustic" waste containers. Mixing this solid acid with liquid bases (like Sodium Hydroxide waste) will generate immediate heat (exotherm) and potential spattering.
-
Solvent Compatibility: It is compatible with standard organic solvent waste streams (Acetone, Methanol, DCM) intended for incineration.
Disposal Workflow
The following decision tree outlines the operational logic for disposing of CAS 4513-73-9.
Figure 1: Decision matrix for segregating phenylacetic acid derivatives based on physical state and solvent carrier.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Substance or Spill Debris)
Most common scenario for expired shelf-life reagents.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or clear glass jar. Avoid metal containers as organic acids can corrode them over time in the presence of moisture.
-
Labeling:
-
Hazard Checkbox: Check "Irritant" and "Acid".
-
RCRA Consideration: If the solid is dry, it does not strictly meet the D002 Corrosivity definition (which applies to aqueous liquids with pH ≤ 2). However, label as "Hazardous Waste - Solid Organic Acid" to ensure the disposal vendor incinerates it rather than landfilling.
-
Disposal Path: Lab Pack for Incineration .
Scenario B: Liquid Waste (Reaction Mixtures)
Common scenario during synthesis or HPLC analysis.
-
Segregation:
-
If dissolved in Methanol/Acetone : Pour into the "Non-Halogenated Organic Solvents" carboy.
-
If dissolved in Dichloromethane (DCM) : Pour into the "Halogenated Organic Solvents" carboy.
-
-
pH Warning: If the solution is highly concentrated (>5%), check the pH. If pH ≤ 2, the waste stream is formally RCRA D002 (Corrosive) .[5] Ensure the waste tag reflects "Corrosive" in addition to "Flammable" (if organic solvent is present).
Scenario C: Aqueous Solutions (Buffers/Eluents)
Do NOT pour down the drain. While phenylacetic acids are biodegradable, research-grade purity regulations often prohibit drain disposal of benzene-ring compounds. Collect in a "Aqueous Waste" carboy with a pH range noted on the tag.
Regulatory Compliance (US Focus)
| Regulatory Body | Classification | Action Required |
| EPA (RCRA) | Not Listed (P/U). Potential Characteristic: D002 (Corrosivity) if aqueous pH ≤ 2.[5] | Determination required at point of generation. |
| DOT (Transport) | Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3077 (Environmentally Hazardous). | Ensure shipping manifest reflects "Acidic Organic" properties. |
| DEA (Drug Enforcement) | Not Controlled. (Note: Phenylacetic acid itself is a List I Chemical, but this specific substituted derivative is generally exempt unless used as a direct precursor). | No special DEA logging required for disposal. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid (Analog). Retrieved January 31, 2026. [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 31, 2026. [Link]
Sources
Comprehensive Safety & Handling Guide: 4-Methoxy-3-methylphenylacetic Acid
CAS Number: 4513-73-9 Chemical Class: Aromatic Carboxylic Acid / Phenylacetic Acid Derivative Primary Hazard: Irritant (Skin, Eye, Respiratory)
Part 1: Executive Summary & Immediate Action Card
This guide defines the operational safety standards for handling 4-Methoxy-3-methylphenylacetic acid . While often categorized as a standard organic intermediate, phenylacetic acid derivatives possess specific risks regarding tissue irritation and potential bioactivity (auxin-like properties in plants).
Emergency Response Matrix
| Scenario | Immediate Action |
|---|---|
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if present.[1][2][3][4] |
| Skin Contact | Brush off loose particles.[2] Wash with soap and copious water. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. |
| Spill (Solid) | Dampen with water to prevent dust. Sweep into a closed container. Do not dry sweep. |
Part 2: Hazard Identification & Risk Assessment[2][4]
Before selecting PPE, you must understand the mechanism of injury. 4-Methoxy-3-methylphenylacetic acid is an organic acid (pKa ~4.0–4.5).
-
Tissue Acidification: Upon contact with moisture (sweat, mucous membranes), the acid protonates, lowering localized pH and causing immediate irritation or chemical burns.
-
Dust Inhalation: As a crystalline powder (Melting Point: 89-97°C), it generates fine particulates during weighing. Inhalation can cause respiratory tract inflammation (H335).
-
Ocular Damage: The acidic nature combined with the crystalline structure poses a risk of corneal abrasion and chemical keratitis (H319).
Part 3: Personal Protective Equipment (PPE) Strategy
Effective protection relies on a "Defense in Depth" strategy, not just a single barrier.
Hand Protection (Glove Logic)
Recommendation: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Scientific Rationale: Phenylacetic acid derivatives are generally polar organic solids. Nitrile provides excellent resistance to permeation by organic acids. Latex is not recommended due to higher permeability to organic solvents often used with this compound (e.g., DCM, Ethyl Acetate).
-
Protocol:
-
Standard Handling (< 1g): Single Nitrile Glove.
-
Bulk Handling (> 1g) or Solution Prep: Double Gloving (Outer: Nitrile, Inner: Nitrile/Latex) to prevent permeation if dissolved in organic solvent.
-
Respiratory Protection
Recommendation: Local Exhaust Ventilation (Fume Hood) is primary.
-
Rationale: Engineering controls are superior to respirators. However, if weighing outside a hood is unavoidable (not recommended), use an N95 (US) or P2 (EU) particulate respirator.
-
Odor Control: Phenylacetic acid derivatives often carry a potent, unpleasant odor ("stench"). A fume hood is critical to prevent lab-wide contamination.
Eye & Face Protection
Recommendation: Chemical Safety Goggles (Indirect Vent).[4]
-
Rationale: Safety glasses with side shields are insufficient for fine acidic powders, which can drift around shields. Goggles form a seal, preventing dust entry.
PPE Selection Logic Diagram
The following decision tree illustrates the required PPE based on the operational scale.
Figure 1: PPE Decision Matrix based on experimental scale and physical state.
Part 4: Operational Handling Protocol
This protocol ensures sterility of the compound and safety of the operator.
Prerequisites:
-
Fume hood operational (Face velocity: 80–100 fpm).
-
Analytical balance located inside the hood or within a powder containment enclosure.
-
Anti-static gun (optional but recommended for dry powders).
Step-by-Step Workflow
-
Preparation:
-
Don appropriate PPE (Level 1 or 2 as per Figure 1).
-
Bring the container from storage (0-8°C). Crucial: Allow the container to warm to room temperature before opening. Opening a cold bottle causes condensation, hydrolyzing the acid and degrading purity.
-
-
Weighing & Transfer:
-
Open the container inside the fume hood.
-
Use a clean stainless steel or anti-static plastic spatula.
-
Technique: Do not pour. Transfer small amounts to a weighing boat.
-
Self-Validating Step: Immediately recap the bottle after removing the aliquot. If the cap is loose, moisture enters.
-
-
Solubilization (If applicable):
-
Add solvent (e.g., DMSO, Methanol) to the solid, not vice-versa, to minimize dust displacement.
-
4-Methoxy-3-methylphenylacetic acid is soluble in organic solvents but sparingly soluble in water.
-
-
Decontamination:
-
Wipe down the balance area with a wet paper towel (water + mild detergent) to neutralize any acidic dust.
-
Dispose of the wipe as solid chemical waste.
-
Operational Workflow Diagram
Figure 2: Logical workflow from cold storage to reaction, emphasizing moisture control.
Part 5: Disposal & Decontamination
Waste Classification: Hazardous Chemical Waste (Organic Acid).
-
Solid Waste:
-
Collect excess powder in a dedicated solid waste container labeled "Solid Organic Acid Waste."
-
Do not mix with strong oxidizers (e.g., permanganates) to prevent exothermic reactions.
-
-
Liquid Waste:
-
Dissolve in a combustible solvent (e.g., acetone or ethanol) if not already in solution.
-
Dispose of in the "Organic Solvents" waste stream for incineration.
-
Note: Ensure the waste stream pH is compatible. If the waste container contains basic waste (amines), adding this acid may generate heat.
-
-
Spill Cleanup:
-
Small Spill: Cover with sodium bicarbonate (baking soda) or a spill pillow to neutralize. Sweep up and dispose of as solid waste.
-
Surface Cleaning: Wash surface with water followed by ethanol.
-
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: PPE Selection. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.).[5] 4-Methoxyphenylacetic acid (Analogous Safety Data). National Library of Medicine. Retrieved January 31, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
